Technical Documentation Center

2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid

Core Science & Biosynthesis

Foundational

Comprehensive NMR Spectral Analysis and Structural Elucidation of 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid

Executive Summary The compound 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid (CAS: 2278287-61-7) is a highly specialized fluorinated building block[1]. In modern drug development, fluorinated azetidines are pri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid (CAS: 2278287-61-7) is a highly specialized fluorinated building block[1]. In modern drug development, fluorinated azetidines are prized as metabolically stable bioisosteres for morpholines and piperidines. This specific fragment is frequently utilized in the synthesis of small molecule modulators targeting eukaryotic initiation factor 2B (eIF2B), which are currently under aggressive investigation for the treatment of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS)[2],[3].

Because the spatial arrangement and electronic distribution of this molecule directly impact its binding affinity, unambiguous structural confirmation via Nuclear Magnetic Resonance (NMR) spectroscopy is critical. This whitepaper provides an in-depth, self-validating guide to the 1 H, 13 C, and 19 F NMR spectral characterization of this compound.

Structural Architecture & Spin System Analysis

To accurately predict and assign the NMR spectra, the molecule must be deconstructed into three distinct, interacting functional domains:

  • Domain A (Trifluoroethyl Group): The −CH2​CF3​ moiety introduces strong scalar coupling ( 19 F- 1 H and 19 F- 13 C). The intense electron-withdrawing nature of the CF3​ group heavily deshields the adjacent methylene protons and carbon.

  • Domain B (Azetidine Core): A highly strained four-membered nitrogenous ring. The protons on C2 and C4 are diastereotopic. Because the ring restricts free rotation and the C3 carbon bears a substituent (the oxyacetic acid group), the geminal protons experience different magnetic environments (pseudo-cis and pseudo-trans relative to the oxygen).

  • Domain C (Oxyacetic Acid Moiety): Features an isolated spin system (a singlet methylene) and an exchangeable carboxylic acid proton.

Quantitative Data: 1 H and 13 C/ 19 F NMR Spectral Tables

The following tables summarize the expected chemical shifts ( δ ), multiplicities, and coupling constants ( J ) for the molecule when dissolved in DMSO- d6​ .

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment
1~12.60br s-1H −COOH (Exchangeable)
2~4.15m-1HAzetidine C3- H
3~3.95s-2H −O−CH2​−COOH
4~3.55m-2HAzetidine C2- H , C4- H (pseudo-cis)
5~3.25q 3JHF​ ≈ 10.02H −CH2​−CF3​
6~3.15m-2HAzetidine C2- H , C4- H (pseudo-trans)

Causality Insight: The −CH2​−CF3​ protons appear as a distinct quartet strictly due to spin-spin coupling with the three equivalent 19 F nuclei ( n+1 rule). The azetidine C2/C4 protons do not appear as simple doublets; they form complex multiplets due to geminal coupling ( 2JHH​ ) combined with vicinal coupling ( 3JHH​ ) to the C3 proton in a conformationally restricted ring.

Table 2: 13 C and 19 F NMR Spectral Data (100 MHz / 376 MHz, DMSO- d6​ )
NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Mechanistic Assignment
13 C~171.8s- −COOH
13 C~125.4q 1JCF​ ≈ 277.5 −CF3​
13 C~69.2s-Azetidine C3
13 C~65.8s- −O−CH2​−COOH
13 C~59.5s-Azetidine C2, C4
13 C~56.4q 2JCF​ ≈ 31.0 −CH2​−CF3​
19 F-70.5t 3JFH​ ≈ 10.0 −CF3​

Causality Insight: The massive one-bond carbon-fluorine coupling ( 1JCF​ ≈ 277.5 Hz) and the two-bond coupling ( 2JCF​ ≈ 31.0 Hz) are hallmark validations of the trifluoroethyl fragment[4].

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology incorporates internal validation checkpoints.

Phase 1: Sample Preparation

  • Mass & Solvation: Weigh 15–20 mg of the compound into a clean glass vial. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9% D).

    • Causality: DMSO- d6​ is selected due to its superior solvating power for zwitterionic or highly polar carboxylic acids. It prevents molecular aggregation that causes line broadening and suppresses rapid proton exchange, allowing the −COOH peak to be observed.

  • Transfer & Inspection: Transfer the solution to a standard 5 mm precision NMR tube.

    • Validation Check: The solution must be perfectly clear. Particulates distort the local magnetic field, leading to poor shimming and degraded resolution.

Phase 2: Instrument Calibration & Acquisition 3. Insertion & Equilibration: Insert the sample into a 400 MHz or 600 MHz NMR probe. Allow 5 minutes for thermal equilibration at 298 K to stabilize the exchangeable −COOH chemical shift. 4. Locking & Shimming: Lock the spectrometer frequency to the deuterium resonance of DMSO- d6​ . Perform gradient shimming (Z0–Z5).

  • Validation Check: Monitor the residual solvent peak line shape. The width at half-height ( W1/2​ ) of the DMSO peak must be < 1.0 Hz.

  • Tuning & Matching (ATM): Automatically tune and match the probe for 1 H, 13 C, and 19 F frequencies.

    • Causality: Impedance matching maximizes power transfer between the amplifier and the probe coil, optimizing the Signal-to-Noise Ratio (SNR) and ensuring precise 90° pulse widths.

  • Data Acquisition:

    • 1 H NMR: 16–32 scans, relaxation delay ( d1​ ) of 2.0 s, spectral width of 15 ppm.

    • 13 C NMR: 512–1024 scans, d1​ of 2.0 s, spectral width of 250 ppm, with 1 H decoupling (WALTZ-16).

Phase 3: Processing & Referencing 7. Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transform. Manually phase the spectrum to pure absorption mode. 8. Referencing: Set the central peak of the DMSO- d6​ pentet to exactly 2.50 ppm ( 1 H) and the septet to 39.52 ppm ( 13 C).

NMR_Workflow SamplePrep Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) LockShim Lock & Shim (Z0-Z5 gradient optimization) SamplePrep->LockShim TuneMatch Tune & Match (1H, 13C, 19F impedance matching) LockShim->TuneMatch Acquisition Data Acquisition (1D & 2D Pulse Sequences) TuneMatch->Acquisition Processing Data Processing (FT, Phase/Baseline Correction) Acquisition->Processing Validation Structural Validation (Multiplet Analysis & 2D Mapping) Processing->Validation

Caption: Workflow for self-validating NMR acquisition and processing.

2D NMR Strategies for Unambiguous Confirmation

While 1D NMR provides foundational data, the conformational rigidity of the azetidine ring necessitates 2D NMR for absolute assignment:

  • COSY (Correlation Spectroscopy): Used to map the 3JHH​ couplings within the azetidine ring, confirming that the C3 methine proton (~4.15 ppm) couples to both sets of diastereotopic protons on C2 and C4 (~3.55 ppm and ~3.15 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, definitively differentiating the −O−CH2​−COOH methylene from the −CH2​−CF3​ methylene.

  • HMBC (Heteronuclear Multiple Bond Correlation): Establishes connectivity across functional groups. A critical HMBC cross-peak will be observed between the azetidine C3 proton and the oxyacetic acid methylene carbon, proving the ether linkage.

Spin_Correlations CF3 CF3 Group (19F) CH2_TF CH2 (Trifluoroethyl) (1H, 13C) CF3->CH2_TF 1J_CF, 2J_CF, 3J_HF Azetidine_N Azetidine Nitrogen CH2_TF->Azetidine_N Bond Azetidine_CH2 Azetidine C2/C4 (1H, 13C) Azetidine_N->Azetidine_CH2 Bond Azetidine_CH Azetidine C3 (1H, 13C) Azetidine_CH2->Azetidine_CH COSY (3J_HH) Oxyacetic Oxyacetic Acid (1H, 13C) Azetidine_CH->Oxyacetic HMBC (3J_CH)

Caption: Key spin-spin coupling and 2D NMR correlations across the molecule.

References[2] Title: WO2019032743A1 - Compounds, compositions and methods

Source: Google Patents URL: 3] Title: AU2018313850A1 - Compounds, compositions and methods Source: Google Patents URL: 4] Title: 239089-81-7;;2200583-25-9;; CAS - ChemicalBook Source: ChemicalBook URL: 1] Title: 2278287-61-7・2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxyacetic acid Source: FUJIFILM Wako URL:

Sources

Exploratory

The Strategic Application of 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic Acid in Modern Medicinal Chemistry

Executive Summary In the pursuit of highly selective, brain-penetrant therapeutics, medicinal chemists are increasingly moving away from traditional, flat, and metabolically vulnerable heterocycles. The compound 2-[1-(2,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the pursuit of highly selective, brain-penetrant therapeutics, medicinal chemists are increasingly moving away from traditional, flat, and metabolically vulnerable heterocycles. The compound 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid represents a masterclass in modern pharmacophore design. By combining the conformational rigidity of an azetidine ring with the electronic modulation of a trifluoroethyl (TFE) group and the versatile coupling potential of an oxyacetic acid linker, this building block has become instrumental in developing next-generation Central Nervous System (CNS) drugs. Most notably, it is a critical structural motif in the synthesis of eukaryotic initiation factor 2B (eIF2B) modulators aimed at treating neurodegenerative diseases by halting the Integrated Stress Response (ISR)[1].

This technical guide deconstructs the physicochemical rationale behind this building block, explores its application in ISR modulation, and provides validated, step-by-step synthetic protocols for its integration into drug discovery pipelines.

Deconstructing the Pharmacophore: A Tripartite Advantage

The utility of 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid stems from the synergistic effects of its three distinct chemical domains:

The Azetidine Core

Azetidines are four-membered nitrogen-containing heterocycles that have emerged as vital motifs in drug discovery owing to their distinctive structural features, such as high ring strain, sp3-rich character, and conformational rigidity[2]. Compared to larger, more flexible rings like piperidine or pyrrolidine, the azetidine ring restricts the conformational freedom of substituents. This pre-organization reduces the entropic penalty upon target binding, thereby increasing binding affinity and selectivity. Furthermore, the high fraction of sp3 carbons ( Fsp3​ ) improves aqueous solubility and allows the molecule to escape the "flatland" of traditional aromatic drug design.

The 2,2,2-Trifluoroethyl (TFE) Modulator

Trifluoroethyl groups are important in medicinal chemistry since they can impart desirable properties, such as enhanced lipophilicity, metabolic stability, or binding affinity[3]. When attached to the azetidine nitrogen, the TFE group exerts a profound inductive electron-withdrawing effect. This drastically lowers the pKa​ of the basic amine from ~10.4 (in a standard alkyl-azetidine) to approximately 5.5–6.5.

  • Safety & Permeability: Lowering the pKa​ ensures the amine is largely neutral at physiological pH (7.4), which prevents lysosomal trapping, mitigates hERG channel blockade (cardiotoxicity), and dramatically enhances passive diffusion across the Blood-Brain Barrier (BBB).

  • Metabolic Stability: The robust carbon-fluorine bonds sterically and electronically shield the adjacent methylene group, effectively blocking cytochrome P450-mediated N-dealkylation—a primary metabolic liability for secondary and tertiary amines.

The Oxyacetic Acid Linker

The oxyacetic acid moiety serves as an optimal spacer and functional handle. It provides an extended hydrogen-bond acceptor/donor network within the target's binding pocket while offering a highly reactive carboxylic acid terminus for late-stage amide coupling to complex, sterically hindered amine cores.

Therapeutic Application: Modulating the Integrated Stress Response (ISR)

The Integrated Stress Response (ISR) is a cellular signaling network activated by various stressors (e.g., ER stress, viral infection). Activation of the ISR leads to the phosphorylation of eIF2 α . In its phosphorylated state, eIF2 α acts as a competitive inhibitor of eIF2B, a guanine nucleotide exchange factor (GEF). This inhibition halts global protein translation while upregulating pro-apoptotic transcription factors like ATF4. Chronic ISR activation is a hallmark of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's, and Parkinson's disease[1].

Small molecule modulators utilizing the TFE-azetidine motif are designed to bind directly to the eIF2B decamer. By stabilizing the active conformation of eIF2B, these drugs bypass the inhibitory effect of phosphorylated eIF2 α , restoring healthy protein translation and offering profound neuroprotective effects[1].

ISR_Pathway Stress Cellular Stress (ER Stress, Viral, etc.) Kinases Stress Kinases (PERK, PKR, HRI, GCN2) Stress->Kinases Activates eIF2a eIF2α Kinases->eIF2a Phosphorylates eIF2aP Phospho-eIF2α (Inhibitor) eIF2a->eIF2aP eIF2B eIF2B Complex (GEF Activity) eIF2aP->eIF2B Competitively Inhibits Translation Global Translation Halt & ATF4 Upregulation eIF2B->Translation When Inhibited Modulator eIF2B Activators (TFE-Azetidine Motif) Modulator->eIF2B Stabilizes Active Decamer (Bypasses Inhibition)

Fig 1: The Integrated Stress Response pathway and eIF2B modulation.

Physicochemical Profiling: Traditional vs. Modern Scaffolds

To understand the strategic value of this building block, we must compare it against traditional motifs (e.g., standard alkyl-piperidines) historically used in similar spatial regions of drug molecules.

Property1-Methylpiperidin-4-yloxyacetic acid (Traditional)2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid (Modern)Impact on Drug Design
Ring System Piperidine (Flexible, 6-membered)Azetidine (Rigid, 4-membered)Azetidine lowers entropic penalty upon binding and increases sp3 character ( Fsp3​ )[2].
Amine pKa​ ~10.0 (Highly basic)~6.0 (Weakly basic)TFE group drastically lowers pKa​ , reducing hERG liability and lysosomal trapping[3].
Metabolic Stability Susceptible to N-demethylationHighly resistant to N-dealkylationThe CF3 group sterically and electronically shields the adjacent CH2 from CYP450 oxidation[3].
CNS Penetrance Poor (Protonated at physiological pH)Excellent (High neutral fraction at pH 7.4)Critical for targeting neurodegenerative diseases via the Blood-Brain Barrier[1].

Synthetic Methodologies and Self-Validating Protocols

The integration of this building block into a drug discovery workflow requires robust, high-yielding chemistry. The following protocols outline the synthesis of the building block from commercially available 1-(2,2,2-trifluoroethyl)azetidin-3-ol[4] and its subsequent late-stage coupling.

Synthesis SM 1-(2,2,2-Trifluoroethyl) azetidin-3-ol Ester tert-Butyl 2-[1-(2,2,2-trifluoroethyl) azetidin-3-yl]oxyacetate SM->Ester t-Butyl bromoacetate NaH, DMF, 0°C to RT Acid 2-[1-(2,2,2-Trifluoroethyl) azetidin-3-yl]oxyacetic acid Ester->Acid TFA, DCM RT, 2h Drug Target eIF2B Modulator (Amide) Acid->Drug R-NH2, HATU DIPEA, DMF

Fig 2: Synthetic workflow for the TFE-azetidine building block and amide coupling.

Protocol A: Synthesis of the Building Block

Objective: To generate the free acid building block from 1-(2,2,2-trifluoroethyl)azetidin-3-ol[4].

Step 1: Williamson Etherification

  • Procedure: Dissolve 1.0 eq of 1-(2,2,2-trifluoroethyl)azetidin-3-ol in anhydrous DMF at 0 °C under an inert atmosphere. Add 1.2 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes until gas evolution ceases. Add 1.1 eq of tert-butyl bromoacetate dropwise. Warm to room temperature and stir for 4 hours.

  • Causality: The secondary alcohol on the conformationally restricted azetidine ring is sterically hindered. NaH is required to irreversibly deprotonate the alcohol, forming a highly nucleophilic alkoxide to drive the etherification to completion. tert-Butyl bromoacetate is explicitly chosen over ethyl bromoacetate to allow for orthogonal acidic deprotection later, avoiding basic saponification which can degrade sensitive functional groups in complex library syntheses.

  • Validation: Quench a 10 μ L aliquot with water, extract with EtOAc, and analyze via LC-MS. The system is self-validating when the intermediate tert-butyl ester presents a mass of [M+H]+=270.1 , indicating complete consumption of the starting material.

Step 2: Acidic Deprotection

  • Procedure: Isolate the ester via standard aqueous workup and dissolve in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA). Stir at room temperature for 2 hours.

  • Causality: TFA selectively cleaves the tert-butyl ester via an isobutylene elimination mechanism, leaving the delicate azetidine-TFE system intact without the need for harsh heating or basic conditions.

  • Validation: Concentrate under reduced pressure. The complete disappearance of the highly integrated tert-butyl singlet (~1.45 ppm) in 1H -NMR confirms full deprotection, yielding the target acid ( [M+H]+=214.1 ).

Protocol B: Late-Stage Amide Coupling to Target Cores

Objective: Coupling the synthesized acid to a complex amine (e.g., bicyclo[1.1.1]pentan-1-amine derivatives) to form eIF2B modulators[1].

  • Procedure: Mix 1.0 eq of the acid, 1.0 eq of the target amine, and 1.2 eq of HATU in anhydrous DMF. Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 2 hours.

  • Causality: HATU is selected as the coupling reagent because it generates a highly reactive 7-azabenzotriazole active ester. This rapid kinetic profile is crucial when coupling to sterically demanding amines (like rigid bicyclic systems), preventing side reactions or degradation of the starting materials. DIPEA acts as a non-nucleophilic base to maintain the basic environment required for HATU activation without competing for the active ester.

  • Validation: Monitor by LC-MS. The reaction is self-validating when the peak corresponding to the free acid completely shifts to the desired product mass. Purify the final drug candidate via reverse-phase preparative HPLC.

Sources

Foundational

Exact molecular weight and mass spectrometry data for 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed analysis of the exact molecular weight and expected mass spectrometry data for the novel synthetic building block, 2-[1-(2,2,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the exact molecular weight and expected mass spectrometry data for the novel synthetic building block, 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid. As a Senior Application Scientist, the following sections are structured to deliver not just data, but a foundational understanding of the analytical choices and data interpretation required for confident structural elucidation.

Introduction: The Imperative of Precise Mass Determination

In drug discovery and development, the unambiguous confirmation of a molecule's identity is paramount. 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid is a compound of interest due to its trifluoroethyl moiety and functionalized azetidine core, which are valuable pharmacophores. High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for this purpose, offering the precision needed to determine an elemental formula, which is the first step in comprehensive structural characterization.[1] This guide will dissect the theoretical mass calculations and predict the mass spectral behavior of this specific compound, providing a roadmap for its analytical characterization.

Molecular Formula and Exact Mass Calculation

The first step in any mass spectrometry analysis is to establish the theoretical exact mass of the analyte. This is distinct from the average molecular weight found on a periodic table, as it is calculated using the mass of the most abundant stable isotope of each element.[2][3]

  • Chemical Structure: Chemical structure of 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid

  • Molecular Formula: C₇H₁₀F₃NO₃

To calculate the monoisotopic mass, we sum the masses of the most abundant isotopes of carbon, hydrogen, fluorine, nitrogen, and oxygen.

ElementCountMost Abundant IsotopeIsotopic Mass (Da)Total Mass (Da)
Carbon7¹²C12.00000084.000000
Hydrogen10¹H1.00782510.078250
Fluorine3¹⁹F18.99840356.995209
Nitrogen1¹⁴N14.00307414.003074
Oxygen3¹⁶O15.99491547.984745
Total 213.061278

The exact monoisotopic mass of the neutral molecule is therefore 213.061278 Da . This value is the target for high-resolution mass spectrometry experiments.[4]

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, can measure mass-to-charge ratios (m/z) with accuracy in the parts-per-million (ppm) range, typically to four or more decimal places.[1][4] This level of precision is essential to distinguish between compounds that may have the same nominal mass but different elemental formulas.[5]

3.1. Ionization Technique: Electrospray Ionization (ESI)

For a molecule like 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid, Electrospray Ionization (ESI) is the method of choice. This is due to two key structural features:

  • Tertiary Amine: The nitrogen atom in the azetidine ring is a basic site, readily accepting a proton in positive ion mode to form a stable cation.

  • Carboxylic Acid: The carboxylic acid group is acidic and can easily lose a proton in negative ion mode to form an anion.[6][7]

This dual nature makes the compound amenable to analysis in both positive and negative ESI modes, providing complementary data for structural confirmation.

3.2. Expected Ions in the Mass Spectrum

In a typical LC-MS analysis, the compound will be observed as charged species (ions). The expected m/z values are:

Ion SpeciesDescriptionCharge (z)Theoretical m/z
[M+H]⁺ Protonated Molecule+1214.069103
[M+Na]⁺ Sodium Adduct+1236.043222
[M-H]⁻ Deprotonated Molecule-1212.053453

Calculations for charged species account for the mass of the adducted ion (e.g., H⁺ or Na⁺) and the mass of electrons.[8] The presence of both the protonated molecule and a sodium adduct is common in ESI and can further increase confidence in the assigned molecular weight.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis

To confirm the compound's structure, tandem mass spectrometry (MS/MS) is employed. In this technique, the parent ion (e.g., the [M+H]⁺ ion at m/z 214.0691) is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure.[9]

4.1. Predicted Fragmentation Pathway

The structure contains several bonds susceptible to cleavage. The tertiary amine and the ether linkage are key sites for fragmentation initiation. The most likely fragmentation pathways for the [M+H]⁺ ion are driven by the stability of the resulting fragments.

A primary fragmentation event is the neutral loss of the entire oxyacetic acid side chain, initiated by cleavage of the C-O ether bond. Another significant fragmentation involves the cleavage of the azetidine ring itself, a common pathway for N-alkylated cyclic amines.[10]

Below is a diagram illustrating a plausible fragmentation pathway for the [M+H]⁺ ion.

G parent [M+H]⁺ m/z = 214.0691 frag1 Loss of H₂O (-18.0106 Da) m/z = 196.0585 parent->frag1 frag3 Loss of CH₂COOH (-59.0133 Da) m/z = 155.0558 parent->frag3 frag2 Loss of CO₂ + H₂O (-61.9953 Da) m/z = 152.0738 frag1->frag2 frag4 Azetidine Ring Opening m/z = 114.0402 frag3->frag4

Caption: Predicted MS/MS fragmentation of the [M+H]⁺ ion.

4.2. Interpretation of Key Fragments:

  • m/z 196.0585: Represents the loss of a water molecule (H₂O) from the carboxylic acid group, a common fragmentation for such moieties.[11]

  • m/z 155.0558: Corresponds to the cleavage of the ether bond, resulting in the loss of the neutral glyoxylic acid moiety (HOOC-CH₂•) and retention of the charge on the trifluoroethyl-azetidine portion.

  • m/z 152.0738: A subsequent loss of carbon dioxide (CO₂) from the m/z 196 fragment ion.

  • m/z 114.0402: A characteristic fragment arising from the cleavage and rearrangement of the azetidine ring structure itself, a valuable diagnostic peak.

Experimental Protocol: HRMS Analysis Workflow

This section outlines a standard protocol for acquiring accurate mass data for the target compound.

Objective: To confirm the elemental composition and obtain structural information via HRMS and MS/MS analysis.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1 µg/mL.

  • Chromatographic Separation (Optional but Recommended):

    • Inject 1-5 µL of the sample onto a C18 reverse-phase column.

    • Use a gradient elution from 5% to 95% acetonitrile (with 0.1% formic acid) in water (with 0.1% formic acid) over 5-10 minutes. This helps to separate the analyte from any potential impurities.

  • Mass Spectrometer Setup (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3.5 – 4.5 kV.

    • Source Temperature: 120 – 150 °C.

    • Scan Range (MS1): m/z 50 – 500.

    • Resolution: Set to >20,000 FWHM (Full Width at Half Maximum).

  • Data Acquisition:

    • MS1 Scan: Acquire full scan data to identify the [M+H]⁺ ion (expected at m/z 214.0691) and other adducts.

    • MS/MS Scan (Data-Dependent Acquisition): Configure the instrument to automatically select the most intense ion from the MS1 scan (the precursor ion at m/z 214.0691) for fragmentation.

    • Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) to generate a comprehensive fragmentation spectrum.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to the analyte.

    • Determine the measured accurate mass of the parent ion and calculate the mass error in ppm against the theoretical value (214.069103 Da). An error of <5 ppm is considered excellent confirmation of the elemental formula.[1]

    • Analyze the MS/MS spectrum to identify key fragment ions and match them against the predicted fragmentation pattern.

Conclusion

The analytical workflow detailed in this guide, combining theoretical mass calculations with practical HRMS and MS/MS methodologies, provides a robust framework for the definitive identification and structural characterization of 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid. Adherence to these principles of accurate mass measurement and systematic fragmentation analysis ensures high confidence in the resulting data, a critical requirement for advancing compounds in the research and development pipeline.

References

  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? Metair. Available at: [Link]

  • Monoisotopic mass - Wikipedia. Wikipedia. Available at: [Link]

  • Monoisotopic and Average Mass - IonSource. IonSource. Available at: [Link]

  • Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri. University of Missouri. Available at: [Link]

  • High Resolution Mass Spectrometry Revision Note - Save My Exams. Save My Exams. Available at: [Link]

  • Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. PubMed. Available at: [Link]

  • Formula determination by high resolution mass spectrometry - YouTube. YouTube. Available at: [Link]

  • Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. PubMed. Available at: [Link]

  • Using High-Resolution LC–MS to Analyze Complex Sample | Spectroscopy Online. Spectroscopy Online. Available at: [Link]

  • High-resolution mass spectrometry: more than exact mass - Bioanalysis Zone. Bioanalysis Zone. Available at: [Link]

  • Molecular mass calculator - The ISIC- EPFL mstoolbox. EPFL. Available at: [Link]

  • Mass calculations: mass error and m/z from formula - University of Warwick. University of Warwick. Available at: [Link]

  • Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups - ACS Publications. ACS Publications. Available at: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of - RSC Publishing. Royal Society of Chemistry. Available at: [Link] fragmentation-reactions-using-electrospray-ionization-mass-spectrometry-an-important-tool-for-the-structural-elucidation-and-characterization-of

  • Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. Forensic Chemistry. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Amide Coupling Protocols Utilizing 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic Acid

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale The incorporation of fluorinated, conf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The incorporation of fluorinated, conformationally restricted motifs is a cornerstone of modern medicinal chemistry. The building block 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid combines an unhindered oxyacetic acid moiety with a highly modified azetidine ring. This specific structural combination presents unique advantages and specific requirements during amide bond formation.

The "Trifluoroethyl Effect" on Azetidine Basicity

Azetidine is typically a strong secondary amine (pKa ~10.4). However, N-alkylation with a 2,2,2-trifluoroethyl (-CH2CF3) group drastically alters its electronic profile. The strong inductive electron-withdrawing effect of the trifluoromethyl group pulls electron density away from the nitrogen lone pair, significantly depressing its basicity (pKa typically drops to ~5–6)[1].

Causality in Coupling: Because the azetidine nitrogen is rendered weakly basic and non-nucleophilic, it does not interfere with the activation of the carboxylic acid. You do not need to protect the azetidine nitrogen during the coupling process. Furthermore, it will not act as a base to catalyze unwanted side reactions (such as oxazolone formation or epimerization, though the latter is moot here as the oxyacetic acid lacks an α -chiral center).

Oxyacetic Acid Reactivity

The -O-CH2-COOH group is a primary, sterically unhindered carboxylic acid. While this ensures rapid activation and coupling, it also means the acid is highly susceptible to forming unreactive acyl-uronium byproducts if exposed to uronium salts (like HATU) in the absence of the amine partner[2]. Therefore, the order of reagent addition is critical: the carboxylic acid and amine must be pre-mixed before the addition of the coupling agent.

Reagent Selection & Data Presentation

Selecting the correct coupling reagent depends entirely on the nucleophilicity of the amine partner and the scale of the reaction[2][3]. Table 1 summarizes the optimal conditions based on empirical data from similar oxyacetic acid and azetidine systems[4].

Table 1: Optimal Coupling Conditions for 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic Acid

Amine Partner TypeRecommended ReagentBase / SolventExpected YieldKey Advantage
Aliphatic (1° / 2°) HATUDIPEA / DMF85–95%Extremely fast kinetics; high efficiency for standard building blocks.
Aromatic (Anilines) T3P (50% in EtOAc)Pyridine / EtOAc75–90%Drives difficult couplings with electron-deficient amines; scalable[3].
Aqueous / Biological EDC·HCl / NHSNone / PBS Buffer60–80%Water-soluble byproducts; ideal for protein/peptide conjugation.

Decision Tree for Reagent Selection

ReagentSelection Start Amine Partner Type Aliphatic Aliphatic Primary/Secondary Start->Aliphatic Aromatic Anilines / Electron-Deficient Start->Aromatic Aqueous Aqueous / Bioconjugation Start->Aqueous HATU HATU / DIPEA / DMF Aliphatic->HATU T3P T3P / Pyridine / EtOAc Aromatic->T3P EDC EDC / NHS / Buffer Aqueous->EDC

Workflow for selecting the optimal amide coupling condition based on the amine partner.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (For Aliphatic Amines)

HATU is the gold standard for coupling unhindered carboxylic acids with aliphatic amines due to the stabilization of the active ester by the 7-azabenzotriazole nitrogen[2].

Reagents:

  • 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid (1.0 equiv, 0.5 mmol)

  • Aliphatic Amine (1.1 equiv, 0.55 mmol)

  • HATU (1.2 equiv, 0.6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

  • Dissolution: Dissolve the carboxylic acid and the amine in anhydrous DMF (5.0 mL) under an inert nitrogen atmosphere. Causality: Pre-mixing the acid and amine prevents the formation of the unreactive guanidinium byproduct that occurs when HATU reacts directly with the amine.

  • Base Addition: Add DIPEA to the stirring solution. The solution should be distinctly basic (pH > 9 on wet pH paper) to ensure the carboxylic acid is deprotonated to the carboxylate.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add HATU in one solid portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over Na2SO4, and concentrate in vacuo.

Protocol B: T3P-Mediated Coupling (For Anilines & Scale-up)

Propylphosphonic anhydride (T3P) is highly recommended for less nucleophilic amines (like anilines) and for process-scale synthesis because its byproducts are entirely water-soluble, eliminating the need for complex chromatography[3].

Reagents:

  • 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid (1.0 equiv, 5.0 mmol)

  • Aniline derivative (1.0 equiv, 5.0 mmol)

  • T3P (50% wt solution in EtOAc) (1.5 equiv, 7.5 mmol)

  • Pyridine (3.0 equiv, 15.0 mmol)

  • Ethyl Acetate (EtOAc) (20 mL)

Step-by-Step Procedure:

  • Preparation: Suspend the carboxylic acid and the aniline in EtOAc (20 mL).

  • Base Addition: Add pyridine. Causality: Pyridine is a weaker base than DIPEA, which is optimal for T3P couplings as it prevents base-catalyzed degradation of the active phosphonic anhydride intermediate[3].

  • Activation: Add the T3P solution dropwise over 10 minutes at room temperature.

  • Reaction: Heat the mixture to 50 °C for 6–12 hours. The unhindered nature of the oxyacetic acid allows for smooth activation, while the elevated temperature drives the attack of the poorly nucleophilic aniline.

  • Workup: Cool to room temperature. Wash the organic layer directly with 1M HCl (2 × 10 mL), saturated NaHCO3 (2 × 10 mL), and water. The T3P byproducts partition cleanly into the aqueous phase. Concentrate the organic layer to yield the pure amide.

Mechanistic Pathway Visualization

MechanisticPathway Acid Oxyacetic Acid Derivative Deprotonation Deprotonation (DIPEA) Acid->Deprotonation Activation HATU Activation (HOAt Ester) Deprotonation->Activation HATU Coupling Nucleophilic Attack (Amine) Activation->Coupling Product Stable Amide Product Coupling->Product -HOAt

Mechanistic pathway of HATU-mediated amide coupling for the oxyacetic acid derivative.

References

  • A green chemistry perspective on catalytic amide bond formation SciSpace / Nature Communications[Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Organic Letters - ACS Publications[Link]

  • Heterocyclylamines as PI3K inhibitors (US9707233B2)
  • Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison ChemRxiv[Link]

Sources

Application

Application Note: Incorporating 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid into PROTAC Linkers and Probes

Executive Summary The evolution of Proteolysis Targeting Chimeras (PROTACs) has shifted linker design away from passive, flexible polyethylene glycol (PEG) chains toward rigidified, functionalized motifs[1]. 2-[1-(2,2,2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of Proteolysis Targeting Chimeras (PROTACs) has shifted linker design away from passive, flexible polyethylene glycol (PEG) chains toward rigidified, functionalized motifs[1]. 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid is a highly specialized building block designed to address the pharmacokinetic (PK) and biophysical limitations of traditional degraders. By combining a conformationally restricted azetidine ring with a strongly electron-withdrawing trifluoroethyl group, this molecule serves as a dual-purpose motif: it modulates the physicochemical properties of the PROTAC to enhance passive cell permeability[2], and it acts as a highly sensitive 19 F NMR reporter for label-free intracellular quantification.

This application note provides the mechanistic rationale, structural integration strategies, and validated protocols for incorporating this building block into PROTAC workflows.

Mechanistic Rationale: Why this Motif?

The incorporation of the 1-(2,2,2-trifluoroethyl)azetidine-3-oxy motif into a PROTAC linker or as a terminal capping group offers three distinct mechanistic advantages:

  • pKa Modulation and Permeability : Unmodified azetidines and aliphatic amines typically possess high pKa values (~9.0–10.5), leading to protonation at physiological pH (7.4). This increases the topological polar surface area (TPSA) and severely restricts passive membrane diffusion. The strong inductive electron-withdrawing effect of the 2,2,2-trifluoroethyl group lowers the nitrogen's pKa to <6.0 . Consequently, the amine remains unprotonated in circulation, drastically improving cell permeability without sacrificing aqueous solubility.

  • Conformational Restriction : Flexible PEG linkers incur a massive entropic penalty upon the formation of the POI-PROTAC-E3 ternary complex. The rigid 4-membered azetidine ring pre-organizes the linker trajectory, reducing conformational entropy and enhancing the thermodynamics of ternary complex formation[3].

  • Metabolic Stability and 19 F NMR Utility : The -CF 3​ group sterically and electronically shields the adjacent methylene from cytochrome P450-mediated oxidative N-dealkylation. Furthermore, the three equivalent fluorine atoms provide a sharp, intense singlet in 19 F NMR. Because biological systems have negligible background fluorine, this motif acts as a perfect label-free probe for measuring intracellular PROTAC accumulation and target engagement kinetics.

Table 1: Physicochemical Impact of the Trifluoroethyl-Azetidine Motif
PropertyStandard PEG Linker MotifTrifluoroethyl-Azetidine MotifImpact on PROTAC Design
Conformational Flexibility HighLow (Rigidified)Reduces entropic penalty upon ternary complex formation.
Amine pKa ~9.0 - 10.5 (if present)< 6.0Prevents protonation at pH 7.4, enhancing passive permeability.
Metabolic Stability Susceptible to oxidative cleavageHigh (CF 3​ blocks N-dealkylation)Increases half-life and reduces toxic metabolite formation.
19 F NMR Utility NoneStrong singlet (3F)Enables label-free intracellular quantification and binding assays.

Application Workflows

Because 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid possesses a single reactive handle (the oxyacetic acid), it is incorporated via amide coupling into one of two primary architectures:

  • Application A: 19 F-NMR Active Half-PROTACs . The building block is coupled to an amine-bearing E3 ligand (e.g., a VHL or CRBN ligand-linker conjugate). This creates a "capped" Half-PROTAC used exclusively for biophysical assays (SPR, ITC, 19 F NMR) to validate E3 ligase engagement and cellular entry before committing to the synthesis of the full bifunctional degrader.

  • Application B: Pendant Modifiers on Branched PROTACs . The carboxylic acid is coupled to a secondary amine or a lysine-hub on a linker backbone. This introduces the fluorinated azetidine as a pendant side-chain, tuning the overall LogD of the PROTAC and introducing a reporter tag without disrupting the linear distance between the POI and E3 ligands.

Workflow N1 2-[1-(2,2,2-Trifluoroethyl) azetidin-3-yl]oxyacetic acid N2 Amide Coupling (HATU, DIPEA) N1->N2 N4 Fluorinated PROTAC Probe or Branched Linker N2->N4 N3 Amine-functionalized PROTAC Precursor N3->N2 N5 19F NMR Biophysical & Permeability Assays N4->N5

Workflow for incorporating the fluorinated azetidine building block into PROTACs.

Experimental Protocols

Protocol 1: Synthesis of Fluorinated PROTAC Intermediates via Amide Coupling

This protocol describes the conjugation of the oxyacetic acid handle to an amine-bearing PROTAC precursor using HATU. Causality Note: Pre-activation of the carboxylic acid is critical. Adding the amine before the active ester has formed can result in the amine reacting directly with HATU, forming an inert guanidinium byproduct.

Reagents:

  • 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid (1.0 eq)

  • Amine-bearing PROTAC precursor (e.g., Thalidomide-PEG2-NH 2​ ) (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Pre-activation: Dissolve 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid (0.1 mmol) in 1.0 mL of anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (0.12 mmol) followed by DIPEA (0.3 mmol). Stir the mixture at room temperature for 15 minutes. Insight: The non-nucleophilic DIPEA deprotonates the carboxylic acid, allowing HATU to form the highly reactive OAt-ester intermediate.

  • Conjugation: Dissolve the amine-bearing PROTAC precursor (0.1 mmol) in 0.5 mL of DMF and add it dropwise to the pre-activated mixture.

  • Stir the reaction at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Workup & Purification: Quench the reaction with 5 mL of saturated aqueous NaHCO 3​ . Extract with ethyl acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purify the crude product via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the fluorinated PROTAC probe.

Protocol 2: 19 F NMR Intracellular Accumulation Assay

This assay leverages the -CF 3​ group to quantify the passive membrane permeability and intracellular stability of the synthesized PROTAC probe. Causality Note: Traditional permeability assays (like PAMPA) fail to account for active efflux or intracellular trapping. 19 F NMR provides a direct, absolute quantification of the intact molecule inside living cells.

Step-by-Step Procedure:

  • Cell Incubation: Seed target cells (e.g., HeLa or HEK293) in 150 mm dishes and grow to 80% confluency. Treat the cells with 10 µM of the fluorinated PROTAC probe for 6 hours at 37°C.

  • Washing: Aspirate the media and wash the cell monolayer three times with ice-cold PBS to halt membrane transport and remove all extracellular PROTAC.

  • Lysis & Sample Preparation: Lyse the cells using 500 µL of RIPA buffer. Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer 450 µL of the clarified lysate to an NMR tube. Add 50 µL of D 2​ O containing a known concentration of a 19 F internal standard (e.g., 5-fluorotryptophan or trifluoroacetic acid) to act as a quantitative reference and lock signal.

  • NMR Acquisition: Acquire the 19 F NMR spectrum at 298 K using a standard 1D sequence with proton decoupling. Integrate the sharp -CF 3​ singlet (typically around -70 to -75 ppm) relative to the internal standard to calculate the absolute intracellular molarity of the PROTAC.

Pathway Cell Cell Membrane Permeation (Enhanced by CF3 & Azetidine) Cyto Intracellular Accumulation (Monitored via 19F NMR) Cell->Cyto Ternary Ternary Complex Formation (POI - PROTAC - E3 Ligase) Cyto->Ternary Degradation Ubiquitination & Proteasomal Degradation Ternary->Degradation

Mechanistic pathway of a fluorinated PROTAC from cell entry to targeted degradation.

References

  • Title : Current strategies for the design of PROTAC linkers: a critical review Source : Exploration of Targeted Anti-tumor Therapy URL :[Link]

  • Title : Novel approaches for the rational design of PROTAC linkers Source : Exploration of Targeted Anti-tumor Therapy URL :[Link]

  • Title : Understanding and improving the membrane permeability of VH032-based PROTACs Source : ACS Medicinal Chemistry Letters URL :[Link]

Sources

Method

Using 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid as a bioisostere for metabolic stability

Application Note & Protocols Topic: 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic Acid: A Novel Bioisostere for Overcoming Metabolic Liabilities of Carboxylic Acids in Drug Discovery Introduction: The Challenge of C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Topic: 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic Acid: A Novel Bioisostere for Overcoming Metabolic Liabilities of Carboxylic Acids in Drug Discovery

Introduction: The Challenge of Carboxylic Acids and the Bioisosteric Solution

In medicinal chemistry, the carboxylic acid moiety is a ubiquitous pharmacophore, prized for its ability to form critical hydrogen bonds and electrostatic interactions with biological targets. However, its inherent properties frequently introduce significant liabilities into drug candidates. These include poor membrane permeability due to ionization at physiological pH, rapid clearance through metabolic pathways such as glucuronidation, and the potential formation of reactive acyl glucuronides.[1][2] Such challenges can derail promising compounds, necessitating strategies to mitigate these risks without sacrificing biological activity.

Bioisosteric replacement, a cornerstone of modern drug design, offers a powerful solution.[3][4] This strategy involves substituting a functional group with another that possesses similar physical or chemical properties, aiming to enhance a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile while preserving or improving its potency.[5]

This guide introduces 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid as a sophisticated, non-classical bioisostere for carboxylic acids. This moiety is rationally designed to address common metabolic instabilities by integrating three key structural features: a rigid azetidine core, a metabolically robust trifluoroethyl group, and an oxyacetic acid headpiece that mimics the essential acidic proton of the original carboxylate. We will explore the scientific rationale behind this design and provide detailed protocols for its evaluation.

Rationale for Design: A Trifecta of Stability-Enhancing Features

The efficacy of this bioisostere stems from the synergistic contribution of its three primary components. The strategic combination provides a unique solution to the multifaceted challenges posed by simple carboxylic acids.

  • The Azetidine Core: Azetidines, as saturated four-membered heterocycles, are increasingly utilized in drug discovery to impart favorable physicochemical properties.[6][7] Their rigid, three-dimensional structure reduces conformational flexibility, which can lead to improved binding affinity. Furthermore, the high fraction of sp³-hybridized carbons often enhances aqueous solubility and metabolic stability compared to more lipophilic and metabolically susceptible aliphatic or aromatic linkers.[6]

  • The 2,2,2-Trifluoroethyl Metabolic Shield: The incorporation of fluorine is a well-established strategy for improving the metabolic stability of drug candidates.[8][9] The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~485 kJ/mol) compared to a carbon-hydrogen (C-H) bond (~414 kJ/mol), making it highly resistant to oxidative metabolism by enzymes like the Cytochrome P450 (CYP) superfamily.[10][11] By placing a trifluoroethyl group on the azetidine nitrogen, a potential site of N-dealkylation is effectively "shielded," blocking a common metabolic pathway and preventing the formation of undesired metabolites.[12][13][14]

  • The Oxyacetic Acid Headpiece: This component serves as the acidic mimic, retaining the crucial proton-donating ability of the original carboxylic acid necessary for target engagement. The ether linkage to the azetidine ring provides an optimal spatial arrangement, allowing the acidic proton to be presented to the target receptor in a manner analogous to the parent compound.

cluster_0 Parent Drug: Metabolic Liabilities cluster_1 Optimized Drug: Bioisosteric Replacement Parent R₁ - [Linker] - COOH Metabolic_Hotspot Metabolically Labile Group (e.g., -CH₃, -CH₂CH₃) Parent->Metabolic_Hotspot N-alkylation leads to metabolic instability Bioisostere R₁ - [Azetidine Core] - OCH₂COOH Parent->Bioisostere Metabolic_Shield Metabolic Shield (-CH₂CF₃) Bioisostere->Metabolic_Shield Trifluoroethyl group blocks N-dealkylation cluster_workflow In Vitro Microsomal Stability Workflow A 1. Prepare Reagents - Test Compounds - Microsomes - NADPH System - Buffer B 2. Pre-incubation Add microsomes and test compound to plate. Incubate at 37°C. A->B C 3. Initiate Reaction Add NADPH regenerating system to start metabolism. B->C D 4. Time-Point Sampling At t=0, 5, 15, 30, 60 min, quench reaction with cold acetonitrile + Internal Std. C->D E 5. Sample Processing Centrifuge to pellet protein. Transfer supernatant. D->E F 6. LC-MS/MS Analysis Quantify remaining parent compound at each time point. E->F G 7. Data Analysis - Plot % remaining vs. time - Calculate t½ - Determine CLint F->G cluster_workflow In Vivo Pharmacokinetic Study Workflow A 1. Animal Acclimation & Grouping (e.g., IV and PO cohorts, n=3-5 per group) B 2. Compound Formulation Prepare dosing solutions for IV and PO administration. A->B C 3. Dosing Administer compound via intravenous (bolus) or oral (gavage) route. B->C D 4. Serial Blood Sampling Collect blood at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h). [29] C->D E 5. Plasma Preparation Centrifuge blood samples to isolate plasma. D->E F 6. Bioanalysis Extract drug from plasma and quantify using LC-MS/MS. E->F G 7. PK Parameter Calculation Use software (e.g., Phoenix WinNonlin) to determine Cmax, AUC, t½, CL, %F. F->G

Caption: Workflow for a typical in vivo pharmacokinetic study in rodents.

Step-by-Step Methodology:

  • Animal Preparation and Dosing:

    • Acclimate animals according to institutional guidelines (IACUC).

    • Divide animals into cohorts (e.g., Parent IV, Parent PO, Bioisostere IV, Bioisostere PO). A typical dose might be 2 mg/kg for IV and 10 mg/kg for PO administration.

    • Administer the compound formulation via the appropriate route (tail vein injection for IV, oral gavage for PO).

[15]2. Blood Collection:

  • Collect blood samples (approx. 50-100 µL) at specified time points into K2-EDTA tubes.
  • Typical time points for IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. [16] * Typical time points for PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

[16]3. Plasma Processing and Bioanalysis:

  • Centrifuge blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
  • Store plasma at -80°C until analysis.
  • Perform protein precipitation or liquid-liquid extraction on plasma samples to isolate the drug.
  • Quantify the drug concentration in each sample using a validated LC-MS/MS method against a standard curve prepared in control plasma.
  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for each cohort.

    • Use non-compartmental analysis (NCA) software to calculate key PK parameters:

      • Cₘₐₓ: Maximum observed plasma concentration.

      • AUC: Area under the concentration-time curve.

      • t½: Elimination half-life.

      • CL: Total body clearance (Doseᵢᵥ / AUCᵢᵥ).

      • Oral Bioavailability (%F) = (AUCₚₒ / AUCᵢᵥ) * (Doseᵢᵥ / Doseₚₒ) * 100 .

Conclusion

The strategic use of bioisosteres is fundamental to modern drug discovery for overcoming ADME liabilities. The 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid moiety represents a rationally designed, multi-component bioisostere for carboxylic acids. By combining the favorable properties of a rigid azetidine scaffold with the proven metabolic blocking capability of a trifluoroethyl group, this bioisostere offers a compelling strategy to enhance metabolic stability, improve oral bioavailability, and simplify a compound's metabolic profile. The detailed in vitro and in vivo protocols provided herein offer a clear and robust framework for researchers to validate its application and accelerate the development of safer and more effective therapeutics.

References

  • Vertex AI Search. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • BenchChem. (2025). The Strategic Replacement: A Deep Dive into Carboxylic Acid Bioisosteres in Modern Drug Design.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available from: [Link]

  • Jubie, S., et al. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395. Available from: [Link]

  • Meanwell, N. A. (2013). Carboxylic acid (bio)isosteres in drug design. Journal of Medicinal Chemistry, 56(6), 2245-2267. Available from: [Link]

  • Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]

  • Slavish, J., et al. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. Available from: [Link]

  • ResearchGate. (n.d.). Examples of azetidine-based bioisosters. Available from: [Link]

  • Mishra, S., et al. (2026, March 13). Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. RSC Publishing. Available from: [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Available from: [Link]

  • Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. Available from: [Link]

  • Protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. Available from: [Link]

  • ResearchGate. (n.d.). Background and conceptual design a Aza-azetidine bioisostere of.... Available from: [Link]

  • Journal of Medicinal Chemistry. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Available from: [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Available from: [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]

  • Steeves, E., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(9), 1425-1443. Available from: [Link]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Available from: [Link]

  • Li, M., et al. (2014). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (90), e51994. Available from: [Link]

  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Available from: [Link]

  • Diana, G. D., et al. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry, 38(8), 1355-1371. Available from: [Link]

  • PMC. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • MDPI. (2022, July 12). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Available from: [Link]

Sources

Application

Reagents for the esterification of 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid

Application Note: Reagents and Protocols for the Esterification of 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid Executive Summary The functionalization of sp3-rich, fluorinated heterocycles is a cornerstone of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reagents and Protocols for the Esterification of 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid

Executive Summary

The functionalization of sp3-rich, fluorinated heterocycles is a cornerstone of modern medicinal chemistry and drug development. The building block 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid presents a unique structural profile: a strained azetidine ring, a highly electron-withdrawing N-alkyl substituent, and an alpha-alkoxy carboxylic acid. This application note provides an authoritative guide to selecting the optimal esterification reagents for this substrate, detailing the chemical causality behind each method and providing self-validating, bench-ready protocols.

Substrate Profiling & Mechanistic Logic

Before selecting a reagent system, it is critical to understand the intrinsic reactivity of the substrate's three primary structural features:

  • The Azetidine Core: Four-membered nitrogen heterocycles possess significant ring strain. While generally stable under standard conditions, they can be sensitive to prolonged heating in strong mineral acids[1]. Consequently, mild coupling conditions are strongly preferred over traditional, harsh Fischer esterification methods.

  • The N-(2,2,2-Trifluoroethyl) Group: The strong electron-withdrawing inductive effect of the CF₃ group drastically reduces the basicity and nucleophilicity of the tertiary amine. This is a significant synthetic advantage: it prevents the nitrogen from acting as a competing nucleophile (mitigating risks of self-condensation) and prevents the formation of intractable zwitterionic species during carboxylate activation.

  • The Oxyacetic Acid Moiety: The alpha-oxygen atom inductively increases the electrophilicity of the carbonyl carbon once activated. This leads to accelerated reaction rates with incoming alcohols but requires careful temperature control during the activation step to prevent degradation.

Strategic Reagent Selection

Based on the substrate profile, three primary esterification strategies are recommended depending on the nature of the target alcohol.

Table 1: Quantitative Comparison of Esterification Strategies

MethodReagent SystemTarget Ester TypeTypical YieldByproduct Management
Steglich EDC·HCl, DMAPPrimary / Secondary75–90%Water-soluble urea (EDU); removed via simple aqueous workup.
Alkylation K₂CO₃, Alkyl HalideMethyl, Benzyl, Allyl85–95%Inorganic salts; removed via filtration or water wash.
Uronium HATU, DIPEA, DMAPSterically Hindered60–80%Tetramethylurea (TMU); requires silica gel chromatography.
  • Steglich Esterification (EDC·HCl / DMAP): The gold standard for primary and secondary alcohols. EDC·HCl is utilized over DCC to generate a water-soluble urea byproduct, bypassing the notorious purification bottlenecks associated with dicyclohexylurea (DCU)[2],[3]. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that prevents the inactive N-acylurea rearrangement[4].

  • Base-Promoted Alkylation: Optimal for simple protecting groups (methyl, benzyl). This method circumvents coupling reagents entirely by exploiting the nucleophilicity of the carboxylate anion in a polar aprotic solvent[5].

  • Uronium Activation (HATU): Reserved for highly sterically hindered alcohols. HATU generates a highly reactive OAt (7-azabenzotriazole) active ester. The adjacent nitrogen in the azabenzotriazole ring provides a neighboring-group effect that dramatically accelerates alcoholysis[6].

Methodological Workflow

Workflow A 2-[1-(2,2,2-Trifluoroethyl) azetidin-3-yl]oxyacetic acid B Select Esterification Strategy A->B C1 Simple Alkyl/Benzyl Ester Target B->C1 C2 Complex/Functionalized Alcohol Target B->C2 C3 Sterically Hindered Alcohol Target B->C3 D1 Direct Alkylation (K2CO3, MeI/BnBr) C1->D1 D2 Steglich Esterification (EDC·HCl, DMAP) C2->D2 D3 Uronium Activation (HATU, DIPEA, DMAP) C3->D3

Workflow for selecting the optimal esterification strategy based on the target alcohol.

Validated Experimental Protocols

Protocol A: Modified Steglich Esterification (EDC·HCl / DMAP)

Ideal for coupling with primary, secondary, or complex functionalized alcohols.

Reagents:

  • 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid (1.0 equiv, 1.0 mmol)

  • Target Alcohol (1.1 equiv, 1.1 mmol)

  • EDC·HCl (1.2 equiv, 1.2 mmol)

  • DMAP (0.2 equiv, 0.2 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL, 0.1 M)

Step-by-Step Methodology & Causality:

  • Dissolution & Thermal Control: Charge a flame-dried flask with the carboxylic acid, the target alcohol, and anhydrous DCM. Cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling is critical during the initial activation phase to minimize the exothermic degradation of the highly reactive O-acylisourea intermediate before DMAP can intercept it.

  • Activation: Add EDC·HCl in one portion, followed immediately by DMAP.

    • Causality: EDC·HCl is specifically chosen over DCC to ensure the resulting urea byproduct is water-soluble[3]. DMAP acts as an acyl transfer agent, forming a highly reactive acylpyridinium ion that rapidly reacts with the alcohol[2].

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 4–12 hours. Monitor the consumption of the starting acid via TLC (stain with KMnO₄; the azetidine ring will oxidize and become visible).

  • Self-Validating Workup: Dilute the reaction with additional DCM (10 mL). Wash the organic layer sequentially with 5% aqueous citric acid (2 × 10 mL), saturated aqueous NaHCO₃ (1 × 10 mL), and brine (1 × 10 mL).

    • Causality: The 5% citric acid wash selectively protonates and removes DMAP and any unreacted EDC without being acidic enough to cleave the azetidine ring[1]. The NaHCO₃ wash removes any unreacted starting carboxylic acid, leaving a highly pure crude ester in the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Base-Promoted Direct Alkylation

Ideal for the synthesis of simple methyl, benzyl, or allyl esters.

Reagents:

  • 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid (1.0 equiv, 1.0 mmol)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.2 equiv, 1.2 mmol)

  • Potassium Carbonate (K₂CO₃), finely powdered (1.5 equiv, 1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL, 0.2 M)

Step-by-Step Methodology & Causality:

  • Deprotonation: Suspend the carboxylic acid and finely powdered K₂CO₃ in anhydrous DMF at room temperature. Stir vigorously for 30 minutes.

    • Causality: Pre-formation of the potassium carboxylate is essential. DMF, a polar aprotic solvent, strongly solvates the potassium cation, leaving the carboxylate anion "naked" and maximizing its nucleophilicity[5].

  • Alkylation: Add the alkyl halide dropwise via syringe.

    • Causality: Dropwise addition prevents localized concentration spikes and thermal runaways, which could lead to unwanted side reactions at the alpha-carbon.

  • Propagation: Stir the reaction at room temperature for 2–4 hours. The reaction will transition from a cloudy suspension to a finer dispersion as the K₂CO₃ is consumed and KX salts precipitate.

  • Self-Validating Workup: Quench the reaction by pouring it into ice water (20 mL). Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) and brine (1 × 15 mL).

    • Causality: The 5% aqueous LiCl wash is a highly specific and efficient method for extracting residual DMF from the organic phase into the aqueous phase, preventing DMF contamination during concentration.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the target ester.

References

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes, nih.gov, 1

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility, peptidechemistry.org, 6

  • Acid to Ester - Common Conditions, commonorganicchemistry.com, 5

  • Synthesis and Characterization of Novel Resveratrol Butyrate Esters That Have the Ability to Prevent Fat Accumulation in a Liver Cell Culture Model, mdpi.com, 4

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids, rsc.org, 2

  • Steglich Esterification with EDC : r/OrganicChemistry, reddit.com, 3

Sources

Method

Application Note: In Vitro Assay Preparation Using 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic Acid Building Blocks

Executive Summary & Scientific Rationale The compound 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid (CAS: 2278287-61-7) has emerged as a highly privileged building block in modern drug discovery. It is prominen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The compound 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid (CAS: 2278287-61-7) has emerged as a highly privileged building block in modern drug discovery. It is prominently featured in the synthesis of central nervous system (CNS) penetrant modulators, specifically eukaryotic initiation factor 2B (eIF2B) activators for neurodegenerative diseases[1][2], as well as in the development of SARS-CoV-2 main protease (Mpro) inhibitors[3].

As an Application Scientist, I approach this building block not just as a chemical reagent, but as a strategic tool to engineer specific physicochemical properties into a drug candidate. The structural components of this molecule provide a triad of benefits:

  • The Azetidine Core: Provides a conformationally restricted, sp³-rich spacer that improves three-dimensionality and target complementarity compared to flat aromatic linkers[4].

  • The 2,2,2-Trifluoroethyl Group: Acts as a powerful electron-withdrawing group that significantly attenuates the basicity of the azetidine nitrogen. By lowering the pKa, this modification prevents hERG channel liabilities and mitigates lysosomal trapping (phospholipidosis), while simultaneously blocking CYP450-mediated N-dealkylation[5].

  • The Oxyacetic Acid Handle: Provides a flexible, extended carboxylic acid terminus ideal for standard amide coupling, avoiding the steric hindrance associated with direct ring-attached carboxylates[6].

Workflow A 2-[1-(2,2,2-Trifluoroethyl) azetidin-3-yl]oxyacetic acid B Amide Coupling (HATU, DIPEA) A->B C LC-MS & NMR QC Validation B->C D 10 mM DMSO Stock Prep C->D E In Vitro Assay (e.g., eIF2B GEF) D->E

Caption: Workflow from building block synthesis to in vitro assay preparation.

Quantitative Physicochemical Impact

When designing in vitro assays, understanding the physicochemical footprint of your compound is critical. The table below summarizes the causal impact of incorporating the 2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxyacetic acid motif into a pharmacophore.

PropertyUnsubstituted Azetidine Linker2,2,2-Trifluoroethyl Azetidine LinkerCausality / Assay Impact
Amine pKa ~ 9.0 - 10.0~ 5.5 - 6.5Attenuated basicity prevents off-target lysosomal accumulation and hERG binding[5].
Lipophilicity (LogD) Baseline+0.5 to +1.0 unitsEnhances passive membrane permeability for cellular assays and CNS targets[2].
Metabolic Stability Susceptible to N-dealkylationHighly resistantThe CF₃ group sterically and electronically blocks oxidative metabolism in microsomal assays[5].
Solubility High (due to ionization)Moderate (requires DMSO optimization)Increased lipophilicity requires strict DMSO stock management to prevent colloidal aggregation.

Protocol I: Chemical Conjugation & Probe Synthesis

Before an in vitro assay can be conducted, the building block must be conjugated to the target pharmacophore (typically a primary or secondary amine).

Step-by-Step Methodology:

  • Activation: Dissolve 2-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxyacetic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) and stir at room temperature for 10 minutes to form the active ester.

  • Coupling: Add the target amine (1.1 eq) and stir for 2–4 hours.

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase preparative HPLC.

Causality & Rationale: HATU is selected over EDC/NHS because the oxyacetic acid moiety, while less hindered than a direct azetidine-3-carboxylic acid, still benefits from the highly efficient, non-epimerizing activation provided by uronium salts. DIPEA is used as a non-nucleophilic base to prevent side reactions with the active ester.

System Validation (QC): The protocol is self-validating through mandatory post-synthesis LC-MS and ¹H-NMR. The presence of the trifluoroethyl group provides a unique diagnostic signal in ¹⁹F-NMR (typically a triplet or broad singlet around -70 to -72 ppm), ensuring the integrity of the building block was maintained during coupling.

Protocol II: In Vitro Assay Stock Preparation

Fluorinated, lipophilic compounds present unique challenges in aqueous assay buffers. Improper handling leads to false negatives due to compound precipitation or plastic adsorption.

Step-by-Step Methodology:

  • Weighing: Weigh the lyophilized synthesized compound into a glass or low-binding polypropylene vial.

  • Dissolution: Add 100% anhydrous, cell-culture grade DMSO to create a 10 mM master stock. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at 25°C.

  • Aliquotting: Aliquot the 10 mM stock into single-use 20 µL volumes and store at -80°C in a desiccator.

  • Aqueous Dilution: On the day of the assay, perform serial dilutions in 100% DMSO first. Only dilute into the final aqueous assay buffer as the absolute final step, ensuring the final DMSO concentration never exceeds 1% (v/v).

Causality & Rationale: The trifluoroethyl group increases the lipophilicity (LogP) and "stickiness" of the molecule. Standard polystyrene tubes will adsorb the compound, drastically reducing the actual concentration delivered to the assay. Glass or low-binding plastics prevent this. Furthermore, serial dilution in DMSO prior to aqueous transfer prevents the formation of colloidal aggregates that occur when highly concentrated lipophilic stocks hit aqueous media directly.

System Validation (QC): Perform a Kinetic Solubility Assay using Nephelometry. By measuring light scattering at 620 nm across a concentration gradient in the final assay buffer, you self-validate that the compound is truly in solution and not forming false-positive aggregates.

Protocol III: Biochemical Assay Setup (eIF2B GEF Activity)

Because this building block is heavily utilized in the design of eIF2B activators (e.g., DNL343 analogs)[2], the following protocol outlines the preparation of a Guanine Nucleotide Exchange Factor (GEF) assay.

Pathway Stress Cellular Stress (UPR / ISR) Kinase Stress Kinases (PERK, PKR, GCN2) Stress->Kinase eIF2a eIF2α Phosphorylation Kinase->eIF2a eIF2B eIF2B Complex (Inhibited State) eIF2a->eIF2B Translation Restored Protein Translation eIF2B->Translation GEF Activity Restored Compound Azetidine-Based eIF2B Activator Compound->eIF2B Stabilizes Decamer

Caption: Mechanism of action for eIF2B activators in the Integrated Stress Response.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 20 mM HEPES (pH 7.4), 100 mM KCl, 5 mM MgCl₂, 1 mM TCEP, and 0.01% Triton X-100.

  • Protein Complexing: Pre-incubate recombinant human eIF2B decamer (10 nM) with the synthesized azetidine-compound (at varying concentrations from 0.1 nM to 10 µM) for 30 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 50 nM of eIF2 loaded with BODIPY-FL-GDP, alongside 10 µM of unlabeled GDP.

  • Kinetic Readout: Monitor fluorescence decay (Excitation 485 nm / Emission 535 nm) continuously for 60 minutes using a microplate reader.

Causality & Rationale: eIF2B acts as a GEF, facilitating the exchange of GDP for GTP on eIF2. The assay utilizes BODIPY-FL-GDP, which is highly fluorescent when bound to the protein but quenches upon release into the aqueous buffer. The addition of 0.01% Triton X-100 is a critical causal step: it prevents the lipophilic trifluoroethyl-azetidine compound from forming non-specific aggregates that could artificially inhibit the protein (PAINS behavior).

System Validation (QC): The assay is self-validating through the calculation of the Z'-factor using a known eIF2B activator (e.g., ISRIB) as a positive control and DMSO as a negative control. A Z'-factor > 0.5 confirms the assay's dynamic range and signal-to-noise ratio are robust enough to trust the EC₅₀ values generated by the novel compound.

References

  • Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions...
  • Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage Source: Organic Letters - ACS Publications URL
  • Compounds, compositions and methods (eIF2B Modulators)
  • Source: Google Patents (WO2023002409A1)
  • Discovery of DNL343: A Potent, Selective, and Brain-Penetrant eIF2B Activator Designed for the Treatment of Neurodegenerative Diseases Source: Journal of Medicinal Chemistry - ACS Publications URL
  • N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox Source: ResearchGate URL

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with optimizing the synthesis of 2-[1-(2,2,2-T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with optimizing the synthesis of 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid .

This compound is a highly valuable, heavily fluorinated building block frequently utilized in the development of kinase inhibitors (e.g., PI3K, MEK, and CHK1 inhibitors). However, its synthesis presents unique mechanistic hurdles—specifically the electronic deactivation during N-alkylation and the zwitterionic nature of the final isolation. This guide provides field-proven troubleshooting insights, causality-driven explanations, and self-validating protocols to ensure high reaction yields.

Synthetic Workflow & Mechanistic Pathway

SynthesisWorkflow SM 1-Boc-azetidin-3-ol (Starting Material) Step1 O-Alkylation (NaH, t-Butyl bromoacetate) SM->Step1 Int1 tert-Butyl 2-(1-Boc-azetidin-3-yl)oxyacetate Step1->Int1 Step2 Boc Deprotection (TFA, DCM) Int1->Step2 Int2 tert-Butyl 2-(azetidin-3-yl)oxyacetate Step2->Int2 Step3 N-Alkylation (CF3CH2OTf, K2CO3, MeCN) Int2->Step3 Int3 tert-Butyl 2-[1-(2,2,2-trifluoroethyl) azetidin-3-yl]oxyacetate Step3->Int3 Step4 Hydrolysis (TFA or LiOH) Int3->Step4 Product 2-[1-(2,2,2-Trifluoroethyl) azetidin-3-yl]oxyacetic acid (Final Product) Step4->Product

Synthetic workflow for 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid.

Troubleshooting FAQs

Phase 1: Etherification (O-Alkylation)

Q: My O-alkylation of 1-Boc-azetidin-3-ol with tert-butyl bromoacetate yields significant byproducts and low conversion. What is going wrong? A: The etherification of the secondary alcohol on the strained azetidine ring requires a strong base to form the alkoxide. Using sodium hydride (NaH) in an aprotic solvent like THF or DMF is standard practice1[1]. However, if the temperature exceeds 0 °C during the addition of tert-butyl bromoacetate, you risk base-catalyzed hydrolysis or elimination of the bromoacetate before the S_N2 attack can occur. Correction: Cool the alkoxide suspension strictly to 0 °C before the dropwise addition of the electrophile, then gradually warm to reflux.

Phase 2: N-Alkylation with the Trifluoroethyl Group

Q: I am trying to alkylate the deprotected azetidine using 2,2,2-trifluoroethyl iodide, but the reaction barely proceeds even at reflux. How can I improve the yield? A: This is a classic electronic deactivation issue. The strongly electron-withdrawing CF3 group adjacent to the methylene carbon significantly increases the activation energy for nucleophilic attack. Consequently, 2,2,2-trifluoroethyl iodide and bromide are notoriously unreactive with secondary amines2[2]. Correction: You must switch to a much more reactive electrophile: 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) . The triflate is an exceptional leaving group that compensates for the deactivated methylene carbon.

Q: I switched to 2,2,2-trifluoroethyl triflate, but my yields are still inconsistent (30-50%). What parameters should I check? A: While the triflate is highly reactive, it is also highly susceptible to hydrolysis. Ensure your solvent (Acetonitrile) is strictly anhydrous. Furthermore, use an excess of the triflate (1.5 to 2.0 equivalents) and heat the reaction to reflux (approx. 80 °C) with a non-nucleophilic base like K2CO3 to drive the reaction to completion rapidly before the triflate degrades3[3].

Phase 3: Ester Hydrolysis & Isolation

Q: After hydrolyzing the ester, I am losing the final product during the aqueous workup. How do I isolate it? A: The final product contains both a basic tertiary amine and a carboxylic acid, making it a highly water-soluble zwitterion at neutral pH. Standard aqueous extraction will result in massive product loss. Correction: Avoid aqueous extraction entirely. If using basic hydrolysis (LiOH), adjust the pH to the isoelectric point (~pH 4-5) to precipitate the product. Alternatively, purify the crude mixture directly via reverse-phase HPLC (e.g., C18 column eluting with MeCN/Water containing 0.05% TFA) to isolate the product cleanly as a TFA salt4[4].

Quantitative Data: N-Alkylation Optimization

Alkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
CF3CH2IK2CO3MeCN80 (Reflux)24< 5%High activation energy barrier due to CF3 electron-withdrawing effect.
CF3CH2OTfEt3NDCM251230-40%Competing hydrolysis of triflate; incomplete conversion.
CF3CH2OTf K2CO3 MeCN 80 (Reflux) 2-4 75-85% Optimal S_N2 trajectory; rapid conversion before triflate degrades.

Self-Validating Experimental Protocols

Protocol A: Synthesis of tert-Butyl 2-(1-Boc-azetidin-3-yl)oxyacetate
  • Preparation: To a flame-dried round-bottom flask under N2, add 1-Boc-azetidin-3-ol (1.0 equiv) and anhydrous THF (0.2 M).

  • Alkoxide Formation: Cool the solution to 0 °C using an ice bath. Add Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes at 0 °C until H2 evolution ceases.

  • Alkylation: Add tert-butyl bromoacetate (1.1 equiv) dropwise to maintain the temperature at 0 °C.

  • Heating: Remove the ice bath and heat the reaction to reflux for 2 hours.

  • Workup: Quench carefully with cold water, extract with EtOAc (3x), wash with brine, dry over Na2SO4, and concentrate. Purify via silica gel flash chromatography.

  • Validation Checkpoint: LC-MS analysis of the purified intermediate should confirm [M+H]+ = 288.2 m/z.

Protocol B: Deprotection, N-Alkylation, and Hydrolysis
  • Boc Deprotection: Dissolve the intermediate from Protocol A in DCM. Add Trifluoroacetic acid (TFA) in a 1:4 ratio to DCM. Stir at room temperature for 2 hours. Concentrate in vacuo to yield the azetidine TFA salt.

  • N-Alkylation: Suspend the crude azetidine TFA salt (1.0 equiv) and anhydrous K2CO3 (3.0 equiv) in anhydrous Acetonitrile (0.1 M). Add 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.5 equiv). Heat the mixture under reflux for 2–4 hours.

  • Filtration: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate in vacuo.

  • Hydrolysis: Dissolve the crude ester in a mixture of THF/MeOH/H2O (2:1:1). Add LiOH·H2O (3.0 equiv) and stir at room temperature for 4 hours.

  • Isolation: Neutralize the mixture to pH ~4.5 using 1N HCl. Evaporate the volatiles and purify the residue via reverse-phase HPLC (XBridge C18 column, eluting with a gradient of MeCN/Water containing 0.05% TFA).

  • Validation Checkpoint: LC-MS analysis of the final lyophilized powder should confirm the target mass [M+H]+ = 214.1 m/z.

References

  • Heterocyclylamines as PI3K inhibitors Source: US Patent US9707233B2 URL
  • Lysergic acid derivatives with modified lsd-like action Source: WIPO Patent WO2023250298A1 URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • 3-Azetidinylalkylpiperidines or -pyrrolidines as tachykinin antagonists Source: US Patent US6242438B1 URL

Sources

Optimization

Overcoming solubility issues of 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid in aqueous buffers

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Topic: Overcoming aqueous solubility barriers for fluorinated, zwitterionic azetidine derivatives. Mechanistic Profiling: The Chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Topic: Overcoming aqueous solubility barriers for fluorinated, zwitterionic azetidine derivatives.

Mechanistic Profiling: The Chemistry of the Solubility Barrier

To successfully formulate 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid , we must first deconstruct why it resists aqueous solvation. As a Senior Application Scientist, I frequently see researchers treat this molecule like a standard secondary amine. This is a critical error.

The solubility profile of this compound is dictated by three competing structural features:

  • The Inductive Effect of Fluorine: Standard azetidines possess a basic nitrogen with a pKa of ~8.5. However, the highly electronegative 2,2,2-trifluoroethyl group exerts a massive electron-withdrawing inductive (-I) effect through the sigma bonds. This pulls electron density away from the nitrogen, dropping its conjugate acid pKa to approximately 4.5 - 5.5 .

  • The Carboxylic Acid: The oxyacetic acid moiety has a standard pKa of ~3.5 .

  • Zwitterionic Isoelectric Point (pI): Because the pKa of the amine and the carboxylic acid are unusually close, the molecule has an isoelectric point (pI) near pH 4.0 - 4.5 . At this pH, the molecule exists as a neutral zwitterion, maximizing crystal lattice energy and minimizing aqueous solubility.

Understanding this causality is the foundation of our troubleshooting protocols.

Troubleshooting FAQs

Q: Why does the compound crash out of solution when I adjust my biochemical assay buffer to pH 4.5? A: You have hit the molecule's isoelectric point (pI). At pH 4.5, the carboxylic acid is partially deprotonated (-COO⁻) and the azetidine nitrogen is partially protonated (-NH⁺). The net charge is zero. Without a net ionic charge to interact with water dipoles, the highly lipophilic trifluoroethyl group forces the molecules to aggregate and precipitate. Solution: Shift the assay pH by at least 1.5 units away from the pI (e.g., pH > 6.0 or pH < 2.5), or introduce a co-solvent like 5% DMSO if the pH cannot be changed.

Q: I need to dose this in vivo at physiological pH (7.4), but it forms a cloudy suspension in standard PBS. What are my best formulation options? A: At pH 7.4, the molecule has a net negative charge, but the extreme hydrophobicity of the trifluoroethyl group still drives micellization or aggregation. The most effective strategy is host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Polyfluorinated amphiphiles and lipophilic fluorinated groups exhibit exceptionally high avidity toward the hydrophobic cavity of β-cyclodextrins, which prevents unwanted aggregation while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[1].

Q: Can I just synthesize an HCl or sodium salt of the compound to improve its aqueous solubility? A: Salt formation is highly inefficient for this specific molecule. Because the amine's pKa is depressed to ~4.5 by the trifluoroethyl group, an HCl salt will rapidly disproportionate back to the free base in any buffer above pH 5.0. Conversely, a sodium salt of the carboxylic acid will still leave the highly lipophilic, uncharged fluorinated azetidine ring exposed to the aqueous environment, leading to poor solvation.

Solubilization Strategy Workflow

SolubilizationStrategy A 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid Solubilization Requirement B In Vitro Assays (Biochemical/Cellular) A->B C In Vivo Dosing (Animal Models) A->C D Is assay pH near 4.5? (Isoelectric Point) B->D G High Dose / IV Admin HP-β-CD Complexation C->G High Conc. H Low Dose / PO Admin PEG400 Co-solvent C->H Low Conc. E Adjust pH > 6.5 or use 5% DMSO D->E Yes F 1-2% DMSO + 0.1% Tween-80 D->F No

Decision tree for selecting the optimal solubilization strategy based on experimental application.

Quantitative Solubility Matrix

Use this matrix to select the appropriate vehicle based on your required target concentration.

Formulation VehicleTarget pHSolubilization MechanismExpected Solubility LimitRecommended Application
100% Aqueous Buffer 4.5 (pI)None (Zwitterion)< 0.1 mg/mLNot Recommended
100% Aqueous Buffer 7.4Ionization (Anion)~ 1.5 mg/mLLow-conc. biochemical assays
5% DMSO in PBS 7.4Co-solvation~ 5.0 mg/mLCellular assays
10% PEG400 / 5% Tween-80 6.5 - 7.4Micellar / Co-solvation~ 15.0 mg/mLPO (Oral) dosing in vivo
20% w/v HP-β-CD in Water 7.4Host-Guest Inclusion> 35.0 mg/mLIV/IP dosing in vivo

Validated Experimental Protocols

The following protocols are designed as self-validating systems . If the visual checkpoints are not met, the underlying physical chemistry has not reached equilibrium, and you must not proceed to dosing.

Protocol A: HP-β-CD Complexation (For High-Concentration In Vivo Dosing)

Causality: We add the drug to a pre-dissolved HP-β-CD solution rather than mixing dry powders. HP-β-CD must first form its hydrated, bucket-like cavity structure in the aqueous phase to effectively encapsulate the hydrophobic trifluoroethyl moiety. Mixing dry powders leads to incomplete inclusion and localized precipitation[2].

Materials:

  • 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid (MW: ~227.2 g/mol )

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD, MW: ~1400 g/mol )

  • Sterile Water for Injection or PBS (pH 7.4)

Step-by-Step Methodology:

  • Vehicle Preparation: Dissolve 200 mg of HP-β-CD in 800 µL of sterile water to create a 20% w/v stock solution. Vortex until completely clear.

  • Drug Addition: Weigh out 10 mg of the compound. Add the solid drug slowly to the 20% HP-β-CD solution.

  • Equilibration: Sonicate the mixture in a water bath at 30°C for 30 minutes. Do not exceed 40°C, as high thermal energy can disrupt the weak Van der Waals forces holding the fluorinated group inside the cyclodextrin cavity.

  • Validation Check: Inspect the vial against a light source. The solution must transition from a turbid suspension to an optically clear, colorless liquid.

    • Troubleshooting: If micro-crystals remain, the complexation equilibrium is incomplete. Add 100 µL of additional 20% HP-β-CD and sonicate for another 15 minutes.

  • Finalization: Sterile filter the clear solution through a 0.22 µm PVDF membrane (do not use nylon, as it may bind the drug).

Protocol B: PEG400/Tween-80 Pre-concentrate (For Oral/PO Dosing)

Causality: This method utilizes the "pre-concentrate" technique. Dissolving the drug in pure surfactants/co-solvents first prevents the immediate collapse of the drug lattice that occurs when water is introduced too early.

Step-by-Step Methodology:

  • Pre-concentrate Formation: Add 5 mg of the compound to a glass vial. Add 100 µL of PEG400 and 50 µL of Tween-80.

  • Solvation: Vortex vigorously for 2 minutes. The mechanical shear forces the lipophilic compound into the surfactant matrix.

  • Validation Check: The pre-concentrate must be a completely clear, slightly viscous liquid. No particulate matter should be visible.

  • Aqueous Phase Inversion: While continuously vortexing the vial, add 850 µL of PBS (pH 7.4) dropwise (approx. 1 drop per second).

  • Final Check: The resulting solution (10% PEG400, 5% Tween-80, 85% PBS) will form a stable micellar dispersion. It should remain clear for at least 24 hours at room temperature.

References

  • Saokham, P., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. Available at:[Link][2]

  • Loftsson, T., et al. (2005). Evaluation of cyclodextrin solubilization of drugs. International Journal of Pharmaceutics. Available at:[Link][3]

  • Akbik, D., et al. (2020). Enhancing the Solubility of Curcumin Using a Solid Dispersion System with Hydroxypropyl-β-Cyclodextrin. Pharmaceutics. Available at:[Link][4]

  • García-Moreno, M. I., et al. (2017). Fluorinated Chaperone−β-Cyclodextrin Formulations for β-Glucocerebrosidase Activity Enhancement in Neuronopathic Gaucher Disease. Journal of Medicinal Chemistry. Available at:[Link][1]

Sources

Troubleshooting

Preventing thermal degradation of 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid .

This compound presents unique storage challenges due to the juxtaposition of a highly strained four-membered nitrogen heterocycle (azetidine), an electron-withdrawing fluorinated alkyl group, and a reactive carboxylic acid moiety. Below is our comprehensive troubleshooting guide, mechanistic breakdown, and validated protocols for preventing thermal degradation.

Part 1: Mechanistic Insights into Thermal Degradation

To prevent degradation, we must first understand the causality behind it. The thermal instability of 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid is driven by two competing pathways:

  • Azetidinium-Mediated Ring Opening (Oligomerization): Azetidines possess significant angle strain (approximately 26 kcal/mol). The presence of the oxyacetic acid group allows for intra- or intermolecular proton transfer to the basic tertiary nitrogen, forming a reactive azetidinium ion. At elevated temperatures, the carboxylate anion of a neighboring molecule acts as a nucleophile, attacking the activated azetidinium ring at the C2 or C4 position. This results in C–N bond cleavage and runaway intermolecular oligomerization[1].

  • Thermal Decarboxylation: Like many amino acid derivatives, the oxyacetic acid moiety is susceptible to thermal decarboxylation. This process is often catalyzed by residual moisture, where water acts as a proton bridge facilitating the loss of CO₂[2].

  • The Role of the Trifluoroethyl Group: While standard alkyl-azetidines are highly basic, the strong inductive electron-withdrawing effect of the 2,2,2-trifluoroethyl group reduces the basicity of the nitrogen. Furthermore, the C-F bonds themselves are exceptionally thermally stable[3]. Therefore, degradation at standard storage temperatures is almost exclusively driven by the azetidine ring strain and the carboxylic acid, rather than the defluorination of the CF₃ group.

DegradationPathways A 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl] oxyacetic acid B Zwitterion Formation (Azetidinium Ion) A->B Proton Transfer (Moisture Catalyzed) C Thermal Decarboxylation (Loss of CO2) A->C Elevated Temp (>40°C) D Intermolecular Attack (Carboxylate Nucleophile) B->D Thermal Stress F Degraded Small Molecules (Amines/Ethers) C->F Fragmentation E Ring-Opening Oligomerization D->E C-N Bond Cleavage

Mechanistic pathways of thermal degradation for the azetidine derivative.

Part 2: Frequently Asked Questions (FAQs)

Q1: My stored powder has turned into a viscous, sticky oil at room temperature. What happened? A: Your sample has undergone thermal ring-opening oligomerization. At room temperature, the thermal energy is sufficient to overcome the activation barrier for the carboxylate group of one molecule to nucleophilically attack the strained azetidine ring of another. This polymerizes the sample into a viscous mass. The process is self-catalyzing if residual moisture is present to facilitate proton mobility.

Q2: I detect a loss of mass and pressure buildup in my sealed storage vials. Why? A: This indicates thermal decarboxylation. The oxyacetic acid group is cleaving, releasing carbon dioxide (CO₂) gas. This typically occurs if the sample was exposed to temperatures exceeding 40°C during shipping or drying. To verify this, run an LC-MS; you will observe a degradant mass shift of -44 Da corresponding to the loss of CO₂.

Q3: Can I store this compound as a stock solution to improve stability? A: No. Storing this compound in solution—especially in protic solvents like water or methanol—drastically accelerates degradation. Solvents increase molecular mobility, facilitating the intermolecular collisions required for oligomerization. It must be stored as a lyophilized solid. If a stock solution is absolutely necessary for an ongoing experiment, use anhydrous DMSO and prepare it fresh daily.

Part 3: Quantitative Data & Storage Guidelines

To ensure experimental reproducibility, adhere strictly to the thermal thresholds outlined below.

Storage ConditionTemperatureEnvironmentExpected Shelf LifePrimary Degradation PathwayEst. Degradation Rate
Ambient (Benchtop) 20°C to 25°CAir / Ambient Humidity< 1 WeekRing-opening Oligomerization> 15% per month
Refrigerator 2°C to 8°CSealed, Inert Gas1 to 3 MonthsSlow Ring-opening~2-5% per month
Standard Freezer -20°CSealed, Inert Gas, Dry> 12 MonthsNegligible< 0.5% per month
Ultra-Low Freezer -80°CSealed, Inert Gas, Dry> 24 MonthsNone0%

Part 4: Validated Experimental Protocols

To guarantee trustworthiness, your storage methodology must be a self-validating system. The following protocol eliminates the two primary catalysts of degradation: thermal energy and moisture.

Protocol: Lyophilization and Inert Packaging for Long-Term Storage

Phase 1: Moisture Elimination (Lyophilization) Causality: Removing residual water prevents moisture-assisted proton transfer, which is the prerequisite for azetidinium formation and subsequent ring-opening.

  • Solvent Exchange: Dissolve the purified compound in a mixture of LC-MS grade Water/Acetonitrile (80:20 v/v). Do not use methanol or ethanol.

  • Flash Freezing: Shell-freeze the solution in a round-bottom flask using a dry ice/acetone bath. This maximizes the surface area for efficient sublimation.

  • Sublimation: Apply high vacuum (< 0.1 mbar) at -50°C for 24 to 48 hours. The end product must be a highly electrostatic, fluffy white powder.

Phase 2: Inert Aliquoting and Sealing Causality: Aliquoting prevents repeated freeze-thaw cycles and atmospheric exposure, which introduce condensation to the bulk batch. 4. Environment: Transfer the dry powder into pre-dried, amber glass vials under a controlled environment (e.g., a nitrogen-filled glove box). 5. Purging: If a glove box is unavailable, gently purge the headspace of each vial with ultra-high purity Argon for 30 seconds. Argon is heavier than air and effectively displaces oxidative and moisture-laden atmospheric gas. 6. Sealing: Seal immediately with PTFE-lined screw caps. PTFE is chemically inert and provides a superior moisture barrier compared to standard silicone septa.

Phase 3: Retrieval and Thawing (Critical Step) 7. Desiccation: When retrieving a vial from the -20°C freezer, do not open it immediately . Place the sealed vial in a desiccator and allow it to warm to room temperature for at least 30 minutes. Self-Validation: Opening a cold vial causes atmospheric moisture to instantly condense on the powder, initiating the degradation cascade. Warming it in a dry environment prevents this.

StorageWorkflow Step1 1. Purification & Solvent Removal Step2 2. Lyophilization (Moisture < 0.1%) Step1->Step2 Step3 3. Aliquoting into Amber Glass Vials Step2->Step3 Step4 4. Inert Gas Purge (Argon/Nitrogen) Step3->Step4 Step5 5. Seal with PTFE-Lined Caps Step4->Step5 Step6 6. Long-Term Storage (-20°C) Step5->Step6

Step-by-step optimal storage workflow to prevent thermal degradation.

References

  • - Benchchem. Discusses the stability of four-membered rings and their susceptibility to nucleophilic attack upon activation to azetidinium ions.[1]

  • - The Journal of Physical Chemistry A (ACS Publications). Details the SN2 and water-assisted transition-state mechanisms for the thermal decarboxylation of carboxylic acids.[2]

  • - NIST Technical Series Publications. Provides foundational data on the high thermal stability of fluorinated carbon groups compared to standard alkyl chains.[3]

Sources

Optimization

Technical Support Center: Chiral Separation of 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid Enantiomers

Welcome to the dedicated technical support center for resolving chiral separation challenges involving the enantiomers of 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid. This guide is designed for researchers, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for resolving chiral separation challenges involving the enantiomers of 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower your chromatographic success.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered during the chiral separation of 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid enantiomers.

Q1: I am seeing poor or no resolution between the enantiomer peaks. What are the likely causes and how can I fix this?

A1: Achieving baseline resolution is the primary goal of any chiral separation. A lack of resolution can stem from several factors, from the choice of the chiral stationary phase (CSP) to the mobile phase composition.

Root Causes & Corrective Actions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor in chiral separations.[1] For an acidic compound like 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid, several types of CSPs could be effective. Polysaccharide-based CSPs (e.g., derivatives of amylose and cellulose) are a versatile starting point due to their broad applicability.[1][2][3] Additionally, anion-exchanger CSPs, such as those derived from quinine or quinidine, are specifically designed for the enantioseparation of acidic compounds.[4]

    • Solution: If you are not achieving separation, consider screening a variety of CSPs. A good starting selection would include an amylose-based column (e.g., CHIRALPAK® IA), a cellulose-based column (e.g., CHIRALCEL® OD), and a quinine- or quinidine-based anion-exchange column.

  • Incorrect Mobile Phase Composition: The mobile phase plays a crucial role in modulating the interactions between the analyte and the CSP. For acidic compounds, the pH and the presence of additives are critical.[5]

    • Solution:

      • Add an Acidic Modifier: To ensure the analyte is in the correct ionic state for interaction with the CSP, add a small amount (typically 0.1%) of an acidic additive to the mobile phase.[5] Trifluoroacetic acid (TFA), formic acid, or acetic acid are common choices.[5]

      • Optimize the Organic Modifier: In normal phase mode, vary the ratio of the alcohol (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane, heptane). Small changes in this ratio can have a significant impact on resolution. In reversed-phase mode, adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.

      • Consider Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for chiral separations and is often considered a "greener" technique.[5] For acidic compounds, the carbon dioxide in the mobile phase can provide sufficient acidity for good peak shape and resolution, though an acidic additive in the co-solvent may still be beneficial.[6]

  • Temperature Effects: Column temperature can influence the thermodynamics of the chiral recognition process.

    • Solution: Experiment with different column temperatures. Generally, lower temperatures can improve resolution, but this may also increase analysis time and backpressure.[7]

Q2: My peaks are broad and tailing. What can I do to improve peak shape?

A2: Poor peak shape, particularly tailing, can compromise resolution and quantification. This issue often points to secondary, non-enantioselective interactions between the analyte and the stationary phase or other parts of the HPLC system.

Root Causes & Corrective Actions:

  • Strong Achiral Interactions: The carboxylic acid group of your analyte can interact strongly with residual silanols on the silica support of the CSP or with active sites in the system.[5]

    • Solution: The addition of an acidic modifier to the mobile phase, as mentioned in Q1, is crucial.[5] This suppresses the ionization of the silanols and the analyte's carboxylic acid, minimizing undesirable ionic interactions.

  • Column Overload: Injecting too much sample can saturate the CSP, leading to peak broadening and tailing.[8]

    • Solution: Reduce the sample concentration or the injection volume. Chiral columns are more susceptible to overloading than achiral columns.

  • System Contamination: Active sites within the HPLC system (e.g., contaminated injector, dirty guard column) can cause peak tailing.[8]

    • Solution: Implement a regular maintenance schedule for your HPLC system. Replace the injector liner and seals, and use a guard column to protect the analytical column. If the column itself is contaminated, flushing with a strong solvent may be necessary (refer to the column manufacturer's instructions).[9]

Q3: The retention time is too long, making the analysis inefficient. How can I reduce it without sacrificing resolution?

A3: Long analysis times are a common concern, especially in high-throughput environments.

Root Causes & Corrective Actions:

  • Mobile Phase Strength: A weak mobile phase will result in long retention times.

    • Solution:

      • Normal Phase: Increase the percentage of the alcohol modifier (e.g., from 10% IPA to 20% IPA in hexane).

      • Reversed-Phase: Increase the percentage of the organic solvent (e.g., from 50% acetonitrile to 60% acetonitrile in water).

      • SFC: Increase the percentage of the co-solvent (e.g., methanol).

  • Flow Rate: A lower flow rate will increase retention time.

    • Solution: Increase the flow rate. Be mindful of the column's maximum pressure limit. A higher flow rate can sometimes lead to a decrease in resolution, so a balance must be found.

  • Temperature: Higher temperatures generally lead to shorter retention times.

    • Solution: Increase the column temperature. As noted earlier, this may impact resolution, so it's essential to evaluate both parameters.

Frequently Asked Questions (FAQs)

Q4: Which chromatographic mode (Normal Phase, Reversed-Phase, or SFC) is best for separating 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid enantiomers?

A4: All three modes have the potential to be successful, and the best choice often depends on the specific CSP and downstream applications (e.g., if MS detection is required).

  • Normal Phase (NP) HPLC: Often the first choice for chiral separations on polysaccharide CSPs. It typically provides high efficiency and selectivity. The use of non-polar solvents like hexane with an alcohol modifier is common.[5]

  • Reversed-Phase (RP) HPLC: This mode is particularly useful when you need to interface with mass spectrometry (MS) as the mobile phases are MS-compatible.[10] For your acidic analyte, a buffered mobile phase (e.g., ammonium formate or ammonium acetate) with an organic modifier (acetonitrile or methanol) would be a good starting point.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, offering fast analysis times and reduced solvent consumption.[5][11] It is highly compatible with polysaccharide CSPs. The mobile phase, typically supercritical CO2 with an alcohol co-solvent, is slightly acidic, which can be beneficial for acidic analytes.[6][11]

Q5: How do I choose the best acidic additive for my mobile phase?

A5: The choice of acidic additive can influence selectivity and peak shape.

  • Trifluoroacetic Acid (TFA): A strong acid that is very effective at suppressing silanol interactions. However, it can sometimes be difficult to remove from the column and may suppress MS signal in LC-MS applications.[5]

  • Formic Acid (FA) and Acetic Acid (AA): Weaker acids that are more MS-friendly.[5][10] They are often sufficient to achieve good peak shape for acidic analytes. The choice between them can sometimes affect the selectivity of the separation.[12] It is often worthwhile to screen all three during method development.

Q6: I'm using a column that has been used with basic additives before. Could this affect my separation of an acidic compound?

A6: Yes, this can have a significant impact. Chiral stationary phases can exhibit a "memory effect" where additives from previous runs remain adsorbed to the stationary phase.[13][14] A column previously exposed to basic additives may have altered selectivity for your acidic analyte.

  • Solution: It is best practice to dedicate columns to specific types of analytes (acidic, basic, neutral). If this is not possible, a thorough column flushing and regeneration procedure is necessary before switching between methods with different additive types.[9] Consult the column manufacturer's guidelines for the appropriate regeneration protocol.

Experimental Protocols

Protocol 1: Chiral Method Development Screening

This protocol outlines a systematic approach to screen for a suitable chiral separation method.

  • Sample Preparation:

    • Dissolve the racemic standard of 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid in the initial mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Column Screening:

    • Select a set of 3-4 chiral columns with different stationary phases. A recommended starting set includes:

      • An amylose-based CSP (e.g., CHIRALPAK® IA)

      • A cellulose-based CSP (e.g., CHIRALCEL® OD)

      • A quinine-based anion-exchange CSP (e.g., QN-AX)

  • Mobile Phase Screening (Normal Phase):

    • Mobile Phase A: n-Hexane/Isopropanol (90/10, v/v) + 0.1% TFA

    • Mobile Phase B: n-Hexane/Ethanol (85/15, v/v) + 0.1% TFA

    • Run a gradient or isocratic elution on each column with each mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at a suitable wavelength (e.g., 210 nm, or determine the λmax of the compound).

  • Evaluation:

    • Examine the chromatograms for any sign of peak separation.

    • Select the column and mobile phase combination that shows the best initial separation (even if it's not baseline resolved) for further optimization.

Protocol 2: Troubleshooting Poor Resolution

This protocol provides a step-by-step workflow for addressing a lack of enantiomeric resolution.

  • Verify System Suitability:

    • Inject a well-behaved, achiral standard to ensure the HPLC system is performing correctly (e.g., check for peak shape and efficiency).

  • Optimize Mobile Phase Additive:

    • If using TFA, try switching to 0.1% formic acid or 0.1% acetic acid to see if selectivity changes.

  • Adjust Mobile Phase Strength:

    • Systematically vary the percentage of the alcohol modifier (in NP) or organic solvent (in RP) in 5% increments.

  • Evaluate Temperature Effects:

    • Decrease the column temperature in 5 °C increments (e.g., from 25 °C to 20 °C, then to 15 °C) and observe the effect on resolution.

  • Reduce Flow Rate:

    • Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to see if efficiency and resolution improve.

  • If Unsuccessful, Screen Other CSPs:

    • If the above steps do not lead to a satisfactory separation, it is likely that the chosen CSP is not suitable for this analyte. Return to the method development screening protocol with a different set of columns.

Data and Workflow Visualization

Table 1: Initial Screening Parameters for Chiral Separation

ParameterNormal Phase (NP)Reversed-Phase (RP)Supercritical Fluid (SFC)
Mobile Phase n-Hexane / AlcoholAcetonitrile / WaterCO2 / Co-solvent
Typical Alcohol Isopropanol or Ethanol-Methanol or Ethanol
Additive 0.1% TFA, FA, or AA0.1% FA or AA in aqueous0.1% TFA, FA, or AA in co-solvent
Flow Rate 0.5 - 1.5 mL/min0.5 - 1.5 mL/min2.0 - 4.0 mL/min
Temperature 15 - 40 °C15 - 40 °C30 - 50 °C

graph TroubleshootingWorkflow {
graph [rankdir="TB", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="Poor or No Resolution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CSP [label="Is the CSP appropriate for an acidic analyte?\n(Polysaccharide, Anion-Exchanger)"]; MobilePhase [label="Is the Mobile Phase optimized?"]; Additive [label="Add/Optimize Acidic Additive\n(0.1% TFA, FA, or AA)"]; SolventRatio [label="Vary Solvent Ratio\n(e.g., Hexane/IPA)"]; Temperature [label="Optimize Column Temperature\n(Try lower temperatures)"]; FlowRate [label="Optimize Flow Rate\n(Try lower flow rates)"]; Success [label="Resolution Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="Screen New CSPs", fillcolor="#FBBC05", fontcolor="#202124"];

Start -> CSP; CSP -> MobilePhase [label="Yes"]; CSP -> Failure [label="No"]; MobilePhase -> Additive; Additive -> SolventRatio [label="Issue Persists"]; SolventRatio -> Temperature [label="Issue Persists"]; Temperature -> FlowRate [label="Issue Persists"]; FlowRate -> Failure [label="Issue Persists"];

Additive -> Success [label="Resolved"]; SolventRatio -> Success [label="Resolved"]; Temperature -> Success [label="Resolved"]; FlowRate -> Success [label="Resolved"]; }

Caption: Workflow for troubleshooting poor enantiomeric resolution.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers. Benchchem.
  • Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
  • M. Franco, P. et al. Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC.
  • YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. YMC Europe.
  • Daicel Chiral Technologies. (2021). SFC Chiral Separations: Method Development with Polysaccharide CSPs. Daicel Chiral Technologies.
  • BenchChem Technical Support Team. (2025).
  • Singh, G., et al. (2020). The effect of mobile phase composition on the chiral separation of compounds.
  • AkzoNobel.
  • Welch, C. J., et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC.
  • Ali, I., et al. (2014).
  • Tang, W., et al. (2016).
  • Sigma-Aldrich. Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Sigma-Aldrich.
  • Jain, D., et al. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Wang, T., et al. (2002). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
  • Martynow, J. (2014). How can I improve my chiral column resolution?
  • Wainer, I. W., & Stiffin, R. M. (2002). Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. Chirality.
  • Selvakumar, K., et al. (2016).
  • Waters Corporation. SFC Columns for Chiral & Achiral Separations.
  • Li, Z., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Orochem.
  • D'Acquarica, I., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
  • Tiritan, M. E., et al. (2017).

Sources

Reference Data & Comparative Studies

Validation

Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Azetidin-3-yl Oxyacetic Acids: A Lead Optimization Guide

As a Senior Application Scientist in drug discovery, I frequently encounter lead optimization bottlenecks where promising small molecules fail late-stage pharmacokinetic (PK) profiling due to rapid hepatic clearance. Aze...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery, I frequently encounter lead optimization bottlenecks where promising small molecules fail late-stage pharmacokinetic (PK) profiling due to rapid hepatic clearance. Azetidin-3-yl oxyacetic acids are highly versatile, sp³-rich building blocks utilized to improve ligand efficiency and target specificity. However, the electron-rich nitrogen and adjacent α -carbons within the strained four-membered azetidine ring are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative metabolism[1].

This guide objectively compares the metabolic stability of non-fluorinated versus fluorinated azetidin-3-yl oxyacetic acids, providing actionable structure-metabolism relationship (SMR) insights and self-validating experimental protocols to guide your lead optimization campaigns.

Mechanistic Causality: The Physical Organic Chemistry of Fluorination

The incorporation of fluorine into the azetidine architecture is not merely about increasing C–F bond strength (which is ~105–115 kcal/mol compared to ~98 kcal/mol for C–H bonds). Instead, the metabolic protection is driven by profound physicochemical perturbations[2]:

  • pKa Modulation and Enzyme Affinity: CYP450 enzymes (particularly CYP3A4 and CYP2D6) often require a protonated, highly basic amine to anchor the substrate within the active site[3]. Non-fluorinated N-alkyl azetidines typically possess a pKa of ~9.5. The introduction of highly electronegative fluorinated groups (e.g., a 2,2,2-trifluoroethyl moiety) exerts a strong inductive electron-withdrawing effect, drastically reducing the nitrogen's basicity (pKa < 6.0). This reduces the binding affinity ( Ka​ ) to the heme iron complex[2].

  • Steric and Electronic Shielding: Fluorine substitution adjacent to the basic amine increases the oxidation potential of the molecule. The dense electron cloud of the fluorine atoms sterically shields the α -carbon, heavily disfavoring the single-electron transfer (SET) or hydrogen atom transfer (HAT) steps required for N-dealkylation or ring-opening[4].

Comparative Performance Data

To objectively evaluate these effects, we compare the in vitro human liver microsome (HLM) stability of a baseline non-fluorinated N-methyl azetidin-3-yl oxyacetic acid against its mono- and poly-fluorinated analogs[4][5].

Table 1: Physicochemical and Metabolic Profiling in Human Liver Microsomes (HLMs)
Scaffold Variant (Azetidin-3-yl oxyacetic acid)Calc. pKa (Amine)cLogPHLM CLint​ (µL/min/mg)HLM t1/2​ (min)Primary Mechanism of Improvement
N-Methyl (Non-fluorinated)9.50.485.416.2Baseline (Rapid CYP-mediated N-demethylation)
N-(2-Fluoroethyl) (Monofluorinated)8.20.742.132.9Moderate inductive electron withdrawal
2,2-Difluoro-N-methyl (Ring-fluorinated)6.81.118.575.0Direct steric shielding of the α -carbon
N-(2,2,2-Trifluoroethyl) (Polyfluorinated)5.81.5< 5.0> 120.0Complete blockade of N-dealkylation & low Ka​

Data Interpretation: The transition from an N-methyl to an N-(2,2,2-trifluoroethyl) group[5] shifts the molecule from a high-clearance liability to a metabolically stable lead, directly correlating with the suppression of amine basicity.

Self-Validating Experimental Protocol: Microsomal Stability Assay

To generate trustworthy CLint​ data, the experimental workflow must be a closed, self-validating system. The following protocol ensures that any observed compound depletion is strictly due to CYP450 metabolism.

Phase 1: Matrix Preparation & Incubation
  • Preparation: Dilute pooled Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

    • Causality: MgCl2​ is a required cofactor for the optimal structural conformation of the CYP450-reductase complex.

  • Spiking: Add the azetidin-3-yl oxyacetic acid test compound to achieve a final concentration of 1 µM (Ensure final DMSO concentration is 0.1% v/v).

    • Causality: Keeping the substrate concentration well below the estimated Km​ ensures first-order kinetics, allowing accurate calculation of intrinsic clearance.

Phase 2: Reaction Initiation & Quenching
  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate the reaction.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an Internal Standard (IS) (e.g., Tolbutamide).

    • Causality: Cold ACN instantly denatures the microsomal proteins, halting enzymatic activity and precipitating the matrix to protect the LC column.

Phase 3: The Self-Validation System

To guarantee the integrity of the results, the assay must satisfy three internal checks before data is accepted:

  • Negative Control (-NADPH): A parallel incubation lacking NADPH. Validation: If the compound degrades here, it suffers from chemical instability, not CYP metabolism.

  • Positive Control: Parallel incubation with Verapamil (a known fast-clearance CYP3A4 substrate). Validation: Confirms the microsomes are enzymatically active.

  • Internal Standard Normalization: The IS corrects for any variations in extraction recovery or mass spectrometer ionization suppression.

Visualizations

Below are the logical workflows and mechanistic pathways governing this optimization strategy.

G N1 Prepare HLM Suspension (0.5 mg/mL protein) N2 Spike Test Compound (1 µM final conc.) N1->N2 N3 Pre-incubate at 37°C (5 mins) N2->N3 N4 Initiate Reaction (Add NADPH) N3->N4 N5 Aliquots at Time Points (0, 5, 15, 30, 60 min) N4->N5 N6 Quench Reaction (Cold ACN + IS) N5->N6 N7 Centrifuge & Analyze (LC-MS/MS) N6->N7

Figure 1: Step-by-step workflow for the self-validating microsomal stability assay.

Pathway N_Alkyl N-Alkyl Azetidine (High Electron Density) CYP_Ox CYP450 Binding & alpha-Carbon Oxidation N_Alkyl->CYP_Ox Dealkylation Rapid N-Dealkylation (High Clearance) CYP_Ox->Dealkylation Shielding Reduced pKa & Steric Shielding CYP_Ox->Shielding Inhibited by C-F bonds N_Fluoroalkyl N-Trifluoroethyl Azetidine (Electron Withdrawing) N_Fluoroalkyl->Shielding Stability Metabolic Stability (Prolonged Half-Life) Shielding->Stability

Figure 2: CYP450-mediated N-dealkylation pathway and the protective mechanism of fluorination.

Conclusion

The transition from non-fluorinated to fluorinated azetidin-3-yl oxyacetic acids is a highly effective strategy for overcoming metabolic liabilities in drug discovery[2]. By leveraging the strong inductive effects of groups like the 2,2,2-trifluoroethyl moiety[5], medicinal chemists can systematically lower amine pKa, reduce CYP450 binding affinity, and sterically shield vulnerable α -carbons, ultimately yielding candidates with superior in vivo exposure profiles.

References

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: Journal of Medicinal Chemistry / PubMed Central URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Journal of Enzyme Inhibition and Medicinal Chemistry / Taylor & Francis URL: [Link]

  • Title: Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties Source: ResearchGate URL: [Link]

Sources

Comparative

A Comparative Guide to the Purity Validation of 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic Acid via Liquid Chromatography-Mass Spectrometry

Introduction In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of safety and efficacy.[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of safety and efficacy.[1] Impurities can arise from the manufacturing process, degradation of the API, or interaction with excipients, and may possess undesirable pharmacological or toxicological properties.[2] This guide provides an in-depth technical examination of validating the purity of 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid, a novel small molecule featuring a strained azetidine ring and a trifluoroethyl moiety.[3]

The unique structural characteristics of this compound—specifically the reactive four-membered azetidine ring and the electron-withdrawing trifluoroethyl group—present distinct analytical challenges.[4] This document details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) methodology, explains the scientific rationale behind the experimental design, and compares its performance with orthogonal analytical techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR).[5][6] Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for establishing a self-validating protocol that ensures the chemical integrity of this promising therapeutic candidate.

Anticipating the Impurity Profile

A successful purity validation strategy begins with a theoretical assessment of potential impurities based on the synthetic route and chemical stability of the target molecule. For 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid, impurities can be broadly classified into process-related impurities and degradation products.[7][]

  • Process-Related Impurities: These are substances that originate from the manufacturing process.[7]

    • Unreacted Starting Materials: Residuals of precursors such as 3-hydroxyazetidine derivatives or 2,2,2-trifluoroethylating agents.

    • Intermediates: Incomplete conversion of synthetic intermediates.

    • By-products: Resulting from side reactions. The strained azetidine ring can be susceptible to elimination reactions or ring-opening, particularly under harsh basic or acidic conditions during synthesis.[4][7]

  • Degradation Products: These form during storage or handling.[7]

    • Hydrolysis: The ether linkage could be susceptible to cleavage under strong acidic or basic conditions, yielding 3-hydroxyazetidine and other degradants.[7]

    • Oxidation: The nitrogen atom within the azetidine ring is a potential site for oxidation, leading to the formation of an N-oxide.[7]

Understanding this potential impurity landscape is critical for developing a highly specific and selective analytical method capable of resolving the API from all possible contaminants.

Primary Method: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the cornerstone technique for impurity profiling due to its exceptional sensitivity and specificity, providing both chromatographic separation and mass-based identification of analytes.[1][9]

The Causality Behind Experimental Choices

The development of a robust LC-MS method is a systematic process where each parameter is chosen to address the specific chemical properties of the analyte and potential impurities.

  • Chromatography (The "LC"):

    • Column Chemistry: A reversed-phase C18 column is the workhorse for small molecule analysis and serves as an excellent starting point. Its nonpolar stationary phase effectively retains the moderately polar target molecule, allowing for separation based on hydrophobicity.

    • Mobile Phase: A gradient elution using water and acetonitrile (or methanol) with a small amount of acidifier is optimal. The gradient is necessary to elute a wide range of potential impurities with varying polarities. Formic acid (0.1%) is added to the mobile phase to protonate the analyte and its basic impurities, which enhances chromatographic peak shape and improves ionization efficiency for mass spectrometry.

  • Mass Spectrometry (The "MS"):

    • Ionization Source: Electrospray Ionization (ESI) is the preferred method for polar, non-volatile molecules like our target compound. It generates protonated molecules [M+H]+ in positive ion mode with minimal fragmentation, providing a clear molecular weight confirmation.

    • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap, is highly recommended.[] HRMS provides highly accurate mass measurements, which aids in the confident assignment of elemental compositions for unknown impurities, a significant advantage over nominal mass instruments like single quadrupoles.[] The presence of fluorine's unique mass defect makes HRMS particularly powerful.

Experimental Protocol: LC-MS Purity Validation

This protocol is designed to be a self-validating system, incorporating steps that ensure its suitability and reliability in accordance with International Council for Harmonisation (ICH) guidelines.[10][11]

  • Preparation of Solutions:

    • Sample Solution: Accurately weigh and dissolve the 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.

    • Reference Standard: If available, prepare a reference standard solution at the same concentration.

    • Spiked Sample: To demonstrate specificity, spike the sample solution with known or expected impurities at a relevant concentration (e.g., 0.1% of the main component).[10]

  • LC-MS Instrumentation and Conditions:

    • LC System: UHPLC or HPLC system.

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • MS System: ESI-HRMS (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 100-1000.

  • Data Acquisition and Analysis:

    • Inject a blank (diluent) to ensure no system contamination.

    • Inject the sample solution.

    • Acquire data in full scan mode to detect all potential impurities.

    • Process the chromatogram. Identify the main peak corresponding to the target molecule.

    • Integrate all peaks, including the main peak and any impurity peaks.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Method Validation (ICH Q2(R1) Framework): [10][12][13]

    • Specificity: Analyze the spiked sample. The method is specific if all known impurities are baseline resolved from the main peak and each other.[10]

    • Linearity: Prepare a series of solutions of the reference standard over a range of concentrations (e.g., from the reporting limit to 120% of the specification for impurities).[13] Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.99.

    • Accuracy: Determine the recovery of a known amount of impurity spiked into the sample matrix. Acceptance criteria are typically 80-120% recovery.[13]

    • Precision (Repeatability & Intermediate Precision): Assess by performing multiple injections of the same sample on the same day (repeatability) and on different days with different analysts (intermediate precision). The relative standard deviation (RSD) should be within acceptable limits (e.g., <5%).

    • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

Visualizing the LC-MS Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Validation prep1 Weigh & Dissolve API Sample (1 mg/mL) inj_sample Inject API Sample prep1->inj_sample prep2 Prepare Diluent Blank inj_blank Inject Blank prep2->inj_blank prep3 Prepare Spiked Sample (with known impurities) inj_spiked Inject Spiked Sample prep3->inj_spiked lc_sep Chromatographic Separation (Reversed-Phase Gradient) inj_blank->lc_sep System Suitability inj_sample->lc_sep inj_spiked->lc_sep Specificity Check ms_detect HRMS Detection (Positive ESI, Full Scan) lc_sep->ms_detect process Integrate Chromatogram Peaks ms_detect->process purity_calc Calculate Purity (Area % Method) process->purity_calc id Identify Impurities (Accurate Mass) process->id validate Validate Method (ICH Q2(R1) Guidelines) purity_calc->validate id->validate

Caption: Workflow for LC-MS based purity validation of a pharmaceutical compound.

Comparative Analysis: Orthogonal Methods for Purity Verification

Relying on a single analytical technique is insufficient for comprehensive purity assessment. Orthogonal methods, which rely on different chemical or physical principles, provide a more complete and trustworthy picture.[14]

Alternative 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique in quality control laboratories for its robustness and reliability.[2]

  • Principle: Separation is achieved via liquid chromatography, identical to LC-MS. However, detection is based on the absorbance of ultraviolet (UV) light by molecules containing a chromophore.

  • Advantages:

    • Robustness & Cost-Effectiveness: HPLC-UV systems are generally less complex and less expensive to operate and maintain than LC-MS systems.

    • Quantitation: For impurities that have a similar UV response to the API, UV detection can provide more reliable quantification than MS, as MS signal intensity can be affected by ionization efficiency.[15]

  • Limitations:

    • Lack of Specificity: It cannot distinguish between compounds that co-elute (have the same retention time).[6]

    • Requires a Chromophore: It cannot detect impurities that do not absorb UV light.[6]

    • No Structural Information: It provides no molecular weight or structural information, making impurity identification impossible without a reference standard.[6]

Alternative 2: Quantitative NMR (qNMR)

qNMR is a powerful primary analytical method for determining purity without the need for a specific reference standard of the analyte.[14][16]

  • Principle: qNMR measures the purity of a substance by comparing the integral of a specific resonance signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.[16] The signal intensity is directly proportional to the number of nuclei, making it an absolute quantification method.[14]

  • Advantages:

    • Absolute Quantification: Provides a direct measure of purity (e.g., % w/w) without needing a reference standard of the API, which is invaluable in early development.[14]

    • Structural Confirmation: Simultaneously provides structural information, which can help identify impurities.

    • Universal Detection: Detects any soluble compound containing the nucleus being observed (typically ¹H), including those without a UV chromophore.[16]

  • Limitations:

    • Lower Sensitivity: qNMR is significantly less sensitive than LC-MS, making it unsuitable for detecting trace-level impurities (typically below 0.1%).

    • Sample Requirements: Requires a larger amount of sample (milligrams) that must be fully soluble in a deuterated solvent.[16]

    • Spectral Overlap: Complex molecules or mixtures can lead to overlapping signals in the ¹H NMR spectrum, complicating quantification.

Data Summary: Comparison of Purity Validation Techniques
FeatureLC-MS (HRMS)HPLC-UVQuantitative NMR (qNMR)
Principle Chromatographic Separation + Mass-to-Charge RatioChromatographic Separation + UV AbsorbanceNuclear Magnetic Resonance Signal Proportionality
Selectivity/Specificity Very High (Chromatography + Mass)Moderate (Relies on chromatographic resolution)[6]High (Depends on spectral resolution)[16]
Sensitivity Very High (ppb to low ppm)[]High (ppm)[2]Low ( > 0.1% w/w)
Quantitative Accuracy Good (Requires reference standards for impurities)Very Good (Requires reference standards)[15]Excellent (Primary method, uses internal standard)[5][17]
Impurity Identification Excellent (Accurate mass and fragmentation)[]Poor (Requires reference standard)Good (Provides structural information)
Throughput HighHighModerate
Key Advantage Unparalleled for detecting and identifying unknown trace impurities.Robust, cost-effective, and reliable for routine QC.Absolute quantification without an API reference standard.
Key Limitation Ionization suppression can affect quantitation.[6]Insensitive to non-chromophoric impurities.[6]Low sensitivity for trace impurities.
Decision Framework for Impurity Analysis

The choice of method depends on the analytical goal. LC-MS is superior for initial impurity discovery and identification, while HPLC-UV is a workhorse for routine quantification of known impurities. qNMR serves as an invaluable orthogonal method for absolute purity assignment.

Impurity_Decision_Tree start Purity Analysis Required q1 Goal: Detect & Identify Unknown Impurities? start->q1 lcms Use LC-HRMS (High Sensitivity & Specificity) q1->lcms Yes q2 Goal: Routine Quantitation of Known Impurities? q1->q2 No report Report Final Purity (Confirm with Orthogonal Method) lcms->report hplcuv Use HPLC-UV (Robust & Cost-Effective) q2->hplcuv Yes q3 Goal: Absolute Purity Assay (No API Standard)? q2->q3 No hplcuv->report qnmr Use qNMR (Primary Method) q3->qnmr Yes q3->report No qnmr->report

Caption: Decision tree for selecting an appropriate analytical technique for impurity analysis.

Conclusion

Validating the purity of 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid requires a multi-faceted analytical approach grounded in sound scientific principles and regulatory expectations. While LC-MS, particularly with high-resolution capabilities, stands as the premier technique for the comprehensive detection and identification of potential impurities, its full power is realized when integrated into a broader validation strategy.[9]

The protocol outlined in this guide emphasizes not just the "how" but the "why," providing a framework for developing a robust, self-validating LC-MS method. Furthermore, the comparative analysis with orthogonal techniques like HPLC-UV and qNMR underscores a critical principle in pharmaceutical science: no single method is absolute.[15] True confidence in API purity is achieved through the convergence of data from mechanistically different analytical techniques.[14] By employing this integrated approach, researchers can ensure the quality and safety of their drug candidates, paving the way for successful clinical development.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Jaki, B. U., Bzhelyansky, A., & Pauli, G. F. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7–15. [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(20), 8271–8294. [Link]

  • Jaki, B. U., Bzhelyansky, A., & Pauli, G. F. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. ResearchGate. [Link]

  • Semantic Scholar. (2020). Quantitative NMR (qNMR) for Pharmaceutical Analysis: the Pioneering Work of George Hanna at the U.S. FDA. [Link]

  • BioPharm International. (2019, February 1). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. [Link]

  • ResearchGate. (2019, November 16). Will % impurity profile of HPLC-UV and LC-HRMS matches?. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved March 25, 2026. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • American Journal of Biopharmacy and Pharmaceutical Sciences. (2025, September 23). A holistic perspective on analytical method validation under International Council for Harmonisation Q2(R1). [Link]

  • Veeprho. (2026, February 18). Why HPLC Alone is not Sufficient for Impurity Qualification. [Link]

  • Van Schepdael, A., et al. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed. [Link]

  • PMDA. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved March 25, 2026. [Link]

  • ManTech Publications. (2025, May 15). Advances in Chromatographic Techniques for Drug Purity Determination. [Link]

  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2013). Countering the Problem of Falsified and Substandard Drugs. National Academies Press. [Link]

  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

  • NIST. (n.d.). 2,2,2-Trifluoroethyl methyl ether. NIST WebBook. Retrieved March 25, 2026. [Link]

  • Waters Corporation. (2025, May 16). Application of LC-UV/MS Workflows to Increase Efficiency in Impurity Profiling of GLP-1 Analogs. [Link]

  • ResearchGate. (n.d.). Using TFE in the mobile phase and for system wash increases the amount of identified peptides and proteins. Retrieved March 25, 2026. [Link]

  • Shimadzu. (2015). Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. [Link]

  • Schultz, M. M., & Field, J. A. (2006). Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters. Environmental Science & Technology, 40(1), 282–289. [Link]

  • Taylor & Francis Online. (2024, March 26). Analysis of per- and polyfluoroalkyl substances (PFAS) in raw materials intended for the production of paper-based food contact materials. [Link]

  • Kee, T. A., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. PMC. [Link]

  • Shimadzu. (2019, January 10). Ultra-fast LC-MS/MS Analysis of PFAS in Environmental Samples. [Link]

  • Bader, J., et al. (2014). Analysis of Volatile and Oxidation Sensitive Compounds Using a Cold Inlet System and Electron Impact Mass Spectrometry. Journal of Visualized Experiments, (91), 51858. [Link]

  • NextSDS. (n.d.). 2-(azetidin-3-yl)acetic acid; trifluoroacetic acid — Chemical Substance Information. Retrieved March 25, 2026. [Link]

  • PMC. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. [Link]

  • Gurupadayya, B. M., et al. (2008). Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole. Indian Journal of Pharmaceutical Sciences, 70(5), 572–577. [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved March 25, 2026. [Link]

  • Indian Journal of Chemistry. (1998). A new synthesis of azetidin-2-ones. [Link]

  • Impactfactor. (2024, March 25). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. [Link]

  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Retrieved March 25, 2026. [Link]

Sources

Validation

Comparing binding affinity of ligands containing 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid

For researchers and professionals in drug development, understanding the nuanced interactions between a ligand and its target is paramount. This guide provides an in-depth comparison of the binding affinities of ligands...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, understanding the nuanced interactions between a ligand and its target is paramount. This guide provides an in-depth comparison of the binding affinities of ligands that feature an azetidine moiety, a scaffold of growing importance, particularly in the modulation of the Sphingosine-1-Phosphate Receptor 1 (S1P1). While the specific moiety 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid represents a novel chemical space, its core components—the azetidine ring and the trifluoroethyl group—are key structural features in modern medicinal chemistry. This guide will, therefore, focus on the well-documented class of azetidine-containing S1P1 agonists, using them as a framework to understand the potential binding characteristics of related novel structures.

The S1P1 receptor, a G protein-coupled receptor (GPCR), is a validated therapeutic target for autoimmune diseases, most notably multiple sclerosis.[1] Its activation by agonists leads to the internalization of the receptor on lymphocytes, effectively trapping these immune cells in the lymph nodes and preventing their infiltration into the central nervous system.[2] The development of S1P1 agonists has evolved from non-selective compounds like Fingolimod (which also targets S1P3, S1P4, and S1P5) to highly selective modulators, a crucial advancement as off-target effects, particularly S1P3 agonism, have been linked to cardiovascular side effects such as bradycardia.[1]

Comparative Binding Affinity and Selectivity of S1P1 Agonists

The binding affinity of a ligand to its receptor is a critical determinant of its potency. This is often expressed as the half-maximal effective concentration (EC50) or the inhibitory constant (Ki). The following table summarizes the in vitro activity of several prominent S1P1 agonists, providing a quantitative comparison of their potency and selectivity across the S1P receptor family. Lower values indicate higher potency.

CompoundS1P1 (EC50/Ki, nM)S1P2 (EC50, nM)S1P3 (EC50, nM)S1P4 (EC50, nM)S1P5 (EC50/Ki, nM)Selectivity Profile
Fingolimod (FTY720-P) ~0.033 (IC50)>5000~27~22~0.36Non-selective (S1P1, S1P3, S1P4, S1P5)[1]
Siponimod (BAF312) 0.39>1000-fold selective>1000-fold selective>1000-fold selective1.05 (Ki)Selective for S1P1 and S1P5[1][3]
Ozanimod 0.19 (Ki)>10,000>10,000>10,0002.9 (Ki)Selective for S1P1 and S1P5[3][4]
Ponesimod (ACT-128800) 5.7>1000-fold selective>1000-fold selective>1000-fold selective10.4 (Ki)Highly selective for S1P1[1][3]
Benzofuran Derivative 18 16Not Available27,000Not AvailableNot Available>1000-fold selective for S1P1 over S1P3[2]

Note: Values are compiled from multiple sources and may vary based on specific assay conditions.[1][2][3][4] Benzofuran Derivative 18 is 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid.[2]

The data clearly illustrates the progression towards S1P1 selectivity. While Fingolimod is potent across several subtypes, second-generation modulators like Siponimod, Ozanimod, and Ponesimod exhibit significantly improved selectivity profiles, thereby reducing the risk of off-target effects. The benzofuran derivative, which incorporates an azetidine-3-carboxylic acid headgroup, demonstrates that this scaffold is highly effective in achieving potent and selective S1P1 agonism.[2]

The Role of the Azetidine and Trifluoroethyl Moieties

The azetidine ring, a four-membered saturated heterocycle, serves as a key "headgroup" in many S1P1 agonists. Its constrained nature and ability to present a carboxylic acid or other polar functional groups in a defined vector are crucial for interacting with specific residues in the S1P1 binding pocket. For instance, in silico modeling suggests that the polar headgroup of S1P1 agonists interacts with residues such as Arg120 and Glu121 at the extracellular end of the third transmembrane helix.[5] The azetidine scaffold can be considered a bioisostere for the phosphate group of the endogenous ligand, sphingosine-1-phosphate.

The introduction of a 2,2,2-trifluoroethyl group onto the azetidine nitrogen, as posed in the topic of this guide, is a strategic chemical modification. Trifluoroethylation is a common tactic in medicinal chemistry to enhance metabolic stability by blocking potential sites of oxidation. Furthermore, the strong electron-withdrawing nature of the fluorine atoms can modulate the pKa of the azetidine nitrogen, potentially influencing its interaction with the receptor and altering the ligand's pharmacokinetic properties.

Experimental Protocols for Determining Binding Affinity

To ensure the accuracy and reproducibility of binding affinity data, standardized experimental protocols are essential. The two primary methods for characterizing S1P1 agonists are the radioligand binding assay and the [³⁵S]GTPγS functional assay.

Radioligand Displacement Binding Assay

This assay measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand from the S1P1 receptor.

Principle: The assay relies on the competition between the unlabeled test compound and a radiolabeled ligand (e.g., [³H]-Ozanimod) for the same binding site on the receptor. The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare membrane fractions from cells overexpressing the human S1P1 receptor.

    • Prepare a stock solution of the radioligand (e.g., [³H]-Ozanimod).

    • Prepare serial dilutions of the test compound and a known reference compound (e.g., unlabeled Ozanimod).

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation to each well.

    • Add the radioligand at a fixed concentration (typically at or below its Kd value).

    • Add the serially diluted test compound or reference compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled competitor).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

[³⁵S]GTPγS Binding Assay

This is a functional assay that measures the activation of the G protein coupled to the S1P1 receptor upon agonist binding.

Principle: In the inactive state, the G protein is bound to GDP. Upon receptor activation by an agonist, the G protein releases GDP and binds GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates in the membrane as a measure of receptor activation.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare membrane fractions from cells expressing the S1P1 receptor.

    • Prepare serial dilutions of the test compound.

    • Prepare an assay buffer containing GDP and [³⁵S]GTPγS.

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation.

    • Add the serially diluted test compound.

  • Incubation and Reaction:

    • Pre-incubate the plate to allow the compound to bind to the receptor.

    • Initiate the reaction by adding the assay buffer containing [³⁵S]GTPγS and GDP.

    • Incubate at a controlled temperature (e.g., 30°C) for a set time.

  • Harvesting and Detection:

    • Terminate the reaction by rapid filtration through a glass fiber filter plate.

    • Wash the filters with ice-cold buffer.

    • Measure the bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Plot the amount of bound [³⁵S]GTPγS against the logarithm of the test compound concentration.

    • Use non-linear regression to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).

Visualizing Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams, created using Graphviz, outline the experimental workflow and the S1P1 signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare S1P1 Membranes incubation Incubate Membranes, Radioligand & Compound prep_membranes->incubation prep_ligand Prepare Radioligand ([3H]-Ozanimod) prep_ligand->incubation prep_compound Prepare Serial Dilutions of Test Compound prep_compound->incubation filtration Filter to Separate Bound from Unbound incubation->filtration scintillation Scintillation Counting filtration->scintillation curve_fit Non-linear Regression (Dose-Response Curve) scintillation->curve_fit calc_ki Calculate IC50 & Ki curve_fit->calc_ki

Caption: Workflow for a Radioligand Displacement Binding Assay.

s1p1_pathway ligand S1P1 Agonist (e.g., Azetidine Derivative) receptor S1P1 Receptor ligand->receptor Binds g_protein Gi Protein receptor->g_protein Activates internalization Receptor Internalization receptor->internalization downstream Downstream Signaling (e.g., Akt, ERK activation) g_protein->downstream lymphocyte Lymphocyte Egress from Lymph Node is Blocked internalization->lymphocyte

Caption: S1P1 Receptor Signaling Pathway upon Agonist Binding.

Conclusion

The development of selective S1P1 receptor agonists represents a significant advancement in the treatment of autoimmune diseases. The data presented in this guide underscore the importance of structural features, such as the azetidine moiety, in achieving high binding affinity and, critically, selectivity over other S1P receptor subtypes. While direct experimental data on ligands containing the 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid scaffold are not yet widely available, the principles and comparative data discussed herein provide a robust framework for predicting their potential as potent and selective S1P1 modulators. The combination of a metabolically stable trifluoroethyl group with the proven azetidine headgroup presents a promising strategy for the design of next-generation immunomodulatory drugs. The experimental protocols detailed offer a clear path for the empirical validation of such novel chemical entities.

References

  • Benchchem. Validating the Binding Affinity of S1P1 Agonist 6: A Comparative Guide. Benchchem. Accessed March 27, 2024.
  • Benchchem. Navigating Specificity: A Comparative Guide to S1P1 Receptor Agonist Selectivity. Benchchem. Accessed March 27, 2024.
  • Advanced Pharmaceutical Bulletin. Drug Repurposing for Identification of S1P1 Agonists with Potential Application in Multiple Sclerosis Using In Silico Drug Design Approaches. Advanced Pharmaceutical Bulletin. Published March 6, 2021.
  • Gergely P, Nuesslein-Hildesheim B, Guerini D, et al. The selective sphingosine 1-phosphate receptor modulator BAF312 redirects lymphocyte distribution and has species-specific effects on heart rate. Br J Pharmacol. 2012;167(5):1035-1047.
  • Scott FL, Clemons B, Brooks J, et al. Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1) and receptor-5 (S1P5) agonist with autoimmune disease-modifying activity. Br J Pharmacol. 2016;173(11):1778-1792.
  • Buzard DJ, Kim S, Lopez L, et al. Discovery of Benzofuran Derivatives as Potent, Orally Active S1P1 Receptor Agonists for the Treatment of Multiple Sclerosis. ACS Med Chem Lett. 2010;1(3):116-120.
  • Mullershausen F, Zecri F, Cetin C, et al. Persistent signaling induced by FTY720-phosphate is functionally uncoupled from S1P1 receptor internalization. Mol Pharmacol. 2009;75(4):946-955.
  • Hale JJ, Lynch CL, Neway W, et al. A rational approach to the discovery of potent, selective, orally active S1P1 receptor agonists. J Med Chem. 2004;47(27):6662-6665.
  • Jo E, Sanna MG, Gonzalez-Cabrera PJ, et al. S1P1-selective agonism inhibits autoinflammatory tissue damage in a model of multiple sclerosis. J Immunol. 2005;175(7):4851-4858.
  • Sanna MG, Liao J, Jo E, et al. Sphingosine 1-phosphate (S1P) receptor subtypes S1P1 and S1P3, respectively, regulate lymphocyte recirculation and heart rate. J Biol Chem. 2004;279(14):13839-13848.
  • Gonzalez-Cabrera PJ, Cahalan SM, Sanna MG, et al. S1P1 receptor-selective agonists reduce clinical signs in a murine model of autoimmune encephalomyelitis. Mol Pharmacol. 2008;74(5):1308-1316.
  • Cee VJ, Lanman BA, Cee VJ, et al. Discovery of a Potent, S1P3-Sparing Benzothiazole Agonist of Sphingosine-1-Phosphate Receptor 1 (S1P1). ACS Med Chem Lett. 2011;2(2):102-106.
  • Actelion. Ponesimod (ACT-128800). Actelion. Accessed March 27, 2024.
  • Yan L, Li Y, Zhang Y, et al. Discovery of 3-arylpropionic acids as potent agonists of sphingosine-1-phosphate receptor-1 (S1P1) with high selectivity against all other known S1P receptor subtypes. Bioorg Med Chem Lett. 2006;16(14):3679-3683.
  • Bell MT, Foley DA, Naylor CS, et al. Benzofuran Derivatives as Potent, Orally Active S1P1 Receptor Agonists: A Preclinical Lead Molecule for MS. ACS Med Chem Lett. 2011;2(2):97-101.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid

Comprehensive Safety and Operational Guide: Handling 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic sys...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of mechanistic causations. 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid is a highly specialized fluorinated building block, frequently utilized in the synthesis of PI3K inhibitors and eukaryotic initiation factor 2B (eIF2B) modulators[1][2].

Handling this compound requires rigorous operational discipline. To build a self-validating safety protocol, we must first understand why this molecule behaves the way it does. By engineering our safety protocols around the compound's intrinsic physicochemical properties, we transition from reactive compliance to proactive risk management.

Chemical Identity & Quantitative Hazard Data

Before initiating any workflow, it is critical to baseline the quantitative and structural parameters of the compound[3].

Table 1: Physicochemical & Hazard Data Summary

Property / Hazard Parameter Value / Indicator Clinical / Operational Implication
CAS Number 2278287-61-7 Unique identifier for SDS tracking and inventory logging.
Molecular Weight ~213.15 g/mol High mobility in solution; easily aerosolized if milled.
Skin Corrosion Category 1B / 1C (Estimated) Corrosive tissue damage; mandates immediate neutralization upon contact.
Ocular Toxicity Category 1 (Estimated) Irreversible corneal damage; mandates the use of a face shield.

| Thermal Degradation | > 150 °C (Estimated) | High risk of lethal Hydrofluoric Acid (HF) and NOx gas release upon combustion. |

Mechanistic Hazard Assessment

The danger profile of this compound is a direct consequence of its trifurcated molecular structure. Each functional group contributes a specific vector of risk:

  • Azetidine Ring (Strain & Basicity): The 4-membered nitrogen-containing heterocycle is highly strained and basic. Contact with moisture on the skin or mucous membranes leads to rapid alkaline irritation and severe burns[4].

  • Oxyacetic Acid (Corrosivity): The carboxylic acid moiety acts as a localized proton donor. When combined with the basic azetidine ring, it creates a zwitterionic-like corrosive character that rapidly denatures cellular proteins[5].

  • Trifluoroethyl Group (Lipophilicity & HF Release): The CF3 group significantly enhances the molecule's lipophilicity, accelerating dermal penetration compared to non-fluorinated analogs[6]. More critically, under extreme thermal stress or combustion, the C-F bonds cleave to release highly toxic hydrofluoric acid (HF) gas[7].

HazardLogic Compound 2-[1-(2,2,2-Trifluoroethyl) azetidin-3-yl]oxyacetic acid Azetidine Azetidine Ring (Strain & Basicity) Compound->Azetidine Acid Oxyacetic Acid (Proton Donor) Compound->Acid Fluoro Trifluoroethyl Group (Lipophilicity & C-F bonds) Compound->Fluoro Burn Severe Tissue Necrosis & Ocular Damage Azetidine->Burn Alkaline Irritation Acid->Burn Acidic Corrosivity Penetration Accelerated Dermal Penetration Fluoro->Penetration High Partition Coeff. HF Lethal HF Gas Release (Upon Combustion) Fluoro->HF Thermal Degradation

Fig 1: Mechanistic hazard causality of 2-[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]oxyacetic acid.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling lipophilic, corrosive, fluorinated compounds. The following matrix outlines the mandatory, self-validating PPE requirements and the scientific causality behind each choice.

Table 2: Mandatory PPE Specifications and Causality

PPE Category Required Specification Causality / Scientific Rationale
Hand Protection Double-layered Nitrile (Outer: 8 mil, Inner: 4 mil) Nitrile resists weak acids and basic amines. Double-gloving prevents breakthrough from the lipophilic trifluoroethyl moiety.
Eye Protection Snug-fitting indirect-vent goggles + Face shield The azetidine-carboxylic acid combination causes irreversible corneal damage upon splashing[5].
Body Protection Flame-retardant (FR) lab coat + Neoprene apron FR coat mitigates fire risks; neoprene prevents acidic solutions from penetrating to the skin.

| Respiratory | Fume hood (Face velocity: 80-120 fpm) | Prevents inhalation of corrosive aerosols and potential HF trace vapors during vigorous reactions[8]. |

Operational Workflow & Handling Protocol

To ensure absolute safety, execute the following step-by-step methodology when setting up reactions involving this compound.

Step 1: Environmental Control & Pre-Operation Setup

  • Verify that the chemical fume hood is certified and operating at a face velocity between 80-120 fpm.

  • Clear the workspace of all incompatible materials, specifically strong oxidizers and strong bases, which could trigger violent exothermic degradation.

Step 2: Material Weighing

  • Utilize an anti-static weighing boat and a non-sparking spatula. Static discharge can ignite aerosolized organic dust.

  • Weigh the compound strictly inside a dedicated ventilated draft shield to prevent the aerosolization of the corrosive powder into the broader laboratory environment[5].

Step 3: Solvent Dissolution

  • Pre-chill your reaction solvent (e.g., Dichloromethane or DMF) to 0–5 °C.

  • Slowly add the compound to the solvent under continuous stirring.

  • Causality: The dissolution of strained basic rings and acids can be mildly exothermic. Chilling the solvent prevents localized boiling, bumping, and subsequent aerosol generation.

Step 4: Reaction Integration

  • Seal the reaction vessel using a high-quality septum.

  • Purge the system with an inert gas (Nitrogen or Argon). Excluding atmospheric moisture prevents the exacerbation of acidic corrosion and protects the integrity of the azetidine ring.

HandlingWorkflow N1 1. Environmental Control Verify Fume Hood >80 fpm N2 2. PPE Donning Double Nitrile, Goggles, FR Coat N1->N2 Proceed N3 3. Material Weighing Anti-static Tools & Draft Shield N2->N3 Proceed N4 4. Solvent Dissolution Pre-chilled Solvent, Slow Addition N3->N4 Transfer N5 5. Waste Segregation Halogenated Acidic Stream N4->N5 Disposal

Fig 2: Step-by-step operational workflow for handling fluorinated azetidine derivatives.

Emergency Response & Spill Management

In the event of an operational failure, immediate, protocol-driven action is required to prevent systemic toxicity or environmental contamination.

Protocol for Small Spills (< 50 g):

  • Evacuate & Settle: Immediately evacuate the immediate area to allow any corrosive aerosols to settle.

  • Don Emergency PPE: Equip a NIOSH-approved P100/Acid Gas respirator if the spill occurred outside the fume hood.

  • Containment: Cover the spill with a dry, inert absorbent such as diatomaceous earth or dry sand. Crucial: Do NOT use combustible materials like sawdust, as the acidic nature of the compound can initiate an exothermic reaction[4].

  • Neutralization: Carefully sweep the absorbed material into a designated halogenated waste container. Wash the spill area with a dilute sodium carbonate ( Na2​CO3​ ) solution to neutralize residual acid.

Protocol for Dermal Exposure & Suspected HF Release:

  • Immediate Flushing: Flush the affected skin with copious amounts of water for a minimum of 15 minutes[5]. Remove all contaminated clothing while flushing.

  • HF Mitigation: If the exposure occurred during a thermal event (fire/explosion) where HF gas release is suspected, immediately massage 2.5% Calcium Gluconate gel into the affected area. The calcium binds with fluoride ions to form insoluble calcium fluoride, preventing deep tissue necrosis and systemic hypocalcemia[7]. Seek emergency medical intervention immediately.

Disposal & Waste Management Plan

Improper disposal of fluorinated organics poses severe environmental and infrastructural risks[6].

Step-by-Step Disposal Protocol:

  • Segregation: All waste containing this compound (including contaminated gloves and absorbent materials) must be strictly segregated into a dedicated "Halogenated Acidic Organic Waste" stream.

  • Quenching: Before transferring reaction mixtures to the waste carboy, quench any residual unreacted acid by adding a weak base (e.g., saturated NaHCO3​ solution) dropwise to control CO2​ evolution.

  • Labeling & Incineration: Clearly label the carboy as "Contains Fluorinated Organics and Corrosive Acids." The waste must be disposed of via high-temperature commercial incineration equipped with alkaline scrubbers to safely neutralize HF and NOx​ gases generated during combustion[8].

Sources

© Copyright 2026 BenchChem. All Rights Reserved.